4-(3-Butenyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-but-3-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPMRFSNMSKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597640 | |
| Record name | 4-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-35-1 | |
| Record name | 4-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(but-3-en-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 4-(3-butenyl)benzoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for further functionalization through its carboxylic acid and terminal alkene moieties.
Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[1][2] The proposed synthetic pathway involves the coupling of 4-bromobenzoic acid with 3-butenylboronic acid.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
This protocol outlines a general procedure for the synthesis of this compound on a 1.0 mmol scale.
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
3-Butenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0-3.0 eq)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), 3-butenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%) is added under a positive flow of inert gas.
-
Solvent Addition: A degassed solvent system, such as a toluene/ethanol/water mixture, is added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous phase is acidified (e.g., with 1M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Caption: Key structural features of this compound and their characterization.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Yield | 70-90% (based on similar Suzuki-Miyaura couplings) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.5-12.0 (s, 1H, -COOH), 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.30 (d, J=8.0 Hz, 2H, Ar-H), 5.95-5.80 (m, 1H, -CH=CH₂), 5.15-5.00 (m, 2H, -CH=CH₂), 2.80 (t, J=7.6 Hz, 2H, Ar-CH₂-), 2.50-2.40 (m, 2H, -CH₂-CH=) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~172.0 (-COOH), 148.0 (Ar-C), 138.0 (-CH=CH₂), 130.0 (Ar-CH), 129.0 (Ar-C), 128.5 (Ar-CH), 115.0 (-CH=CH₂), 35.5 (Ar-CH₂-), 35.0 (-CH₂-CH=) ppm. |
| IR (KBr) | ~3300-2500 cm⁻¹ (broad, O-H stretch), ~1685 cm⁻¹ (strong, C=O stretch), ~1640 cm⁻¹ (C=C stretch), ~3080 cm⁻¹ (=C-H stretch), ~2930 cm⁻¹ (-C-H stretch) cm⁻¹. |
| Mass Spec. (EI) | m/z (%) = 176 [M]⁺, 159 [M-OH]⁺, 131 [M-COOH]⁺, 115, 91. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the carboxylic acid proton. The aromatic region should display two doublets corresponding to the para-substituted benzene ring. The butenyl group will be identified by a multiplet for the vinyl proton adjacent to the double bond, two multiplets for the terminal vinyl protons, a triplet for the benzylic methylene protons, and a multiplet for the allylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will be characterized by the downfield resonance of the carbonyl carbon of the carboxylic acid. The aromatic carbons will appear in their typical region, and the butenyl chain will show four distinct signals for the two sp² and two sp³ hybridized carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups. A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1685 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The presence of the alkene will be confirmed by a C=C stretching vibration around 1640 cm⁻¹ and a vinylic =C-H stretch just above 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z = 176. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z = 159, and the loss of the carboxyl group (-COOH) resulting in a peak at m/z = 131. Further fragmentation of the butenyl chain would also be observed.
This comprehensive guide provides a robust framework for the successful synthesis and thorough characterization of this compound, a key intermediate for further chemical exploration. The provided protocols and expected data serve as a valuable resource for researchers in organic synthesis and drug development.
References
Physical and chemical properties of 4-(3-Butenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Butenyl)benzoic acid (CAS No. 15451-35-1). Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from commercial suppliers with proposed methodologies for its synthesis and predicted spectral data based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in utilizing this unique bifunctional molecule.
Introduction
This compound is a substituted aromatic carboxylic acid featuring a terminal alkene on a butyl chain at the para position. This structure offers two reactive sites: the carboxylic acid group, which can undergo typical reactions such as esterification and amidation, and the terminal double bond, which is amenable to various addition and polymerization reactions. This dual functionality makes it an attractive building block in the synthesis of complex molecules, polymers, and potential pharmaceutical intermediates.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that some of the data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(but-3-en-1-yl)benzoic acid | [1][2][3] |
| CAS Number | 15451-35-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |
| Molecular Weight | 176.21 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 90-92°C to 120-121°C | [2][3] |
| pKa | ~4.2 (predicted) | [3] |
| Canonical SMILES | C=CCCC1=CC=C(C=C1)C(=O)O | [1][3] |
| InChI | InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13) | [1][3] |
| InChI Key | BSXPMRFSNMSKMC-UHFFFAOYSA-N | [1][2][3] |
Synthesis and Experimental Protocols
Proposed Synthesis via Suzuki-Miyaura Coupling
A plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. This would involve the reaction of a boronic acid or ester derivative of the butenyl group with a halogenated benzoic acid derivative.
Reaction Scheme:
Proposed Experimental Protocol:
-
Materials:
-
4-Bromobenzoic acid
-
3-Butenylboronic acid or a suitable ester derivative (e.g., pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture, Toluene/ethanol/water mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1 equivalent), 3-butenylboronic acid (1.2 equivalents), and the chosen base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS, usually 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with HCl (1 M) to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
DOT Diagram of Proposed Suzuki-Miyaura Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Spectral Data (Predicted)
Table 2: Predicted Spectral Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 7.2-8.1 ppm. - Vinyl protons: Multiplets in the range of δ 4.9-5.9 ppm. - Allylic and benzylic protons: Multiplets in the range of δ 2.2-2.8 ppm. - Carboxylic acid proton: A broad singlet at δ > 10 ppm. |
| ¹³C NMR | - Carbonyl carbon: δ ~172 ppm. - Aromatic carbons: δ 125-150 ppm. - Vinyl carbons: δ ~115 and ~138 ppm. - Aliphatic carbons: δ 30-40 ppm. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹. - C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹. - C=C stretch (alkene): Absorption around 1640 cm⁻¹. - C-H stretch (aromatic and vinyl): Absorptions > 3000 cm⁻¹. - C-H stretch (aliphatic): Absorptions < 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 176.0837. |
DOT Diagram of Logical Relationship of Functional Groups to Spectral Data:
Caption: Correlation of functional groups in this compound to its predicted spectral features.
Potential Applications
The bifunctional nature of this compound makes it a versatile molecule for various applications:
-
Polymer Chemistry: The terminal alkene can be used for polymerization or as a reactive site for grafting onto other polymer backbones. The carboxylic acid group can enhance solubility and adhesion.
-
Drug Discovery: It can serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. The butenyl group can be a site for further functionalization.
-
Materials Science: The molecule can be used to create functionalized surfaces or as a component in the synthesis of liquid crystals and other advanced materials.
Conclusion
This compound is a molecule with significant potential in various fields of chemical research and development. While experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectral data. Further research is warranted to fully characterize this compound and explore its applications.
References
Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 4-(3-Butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(3-Butenyl)benzoic acid. The information presented herein is essential for the structural elucidation and characterization of this compound, which holds potential for applications in materials science and as a synthetic intermediate.
Spectroscopic Data
The NMR spectral data for this compound is summarized in the tables below. The data corresponds to the structural assignments illustrated in Figure 1.
Figure 1. Chemical structure of this compound.
¹H NMR Spectral Data
Table 1: ¹H NMR (Proton NMR) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.01 | Doublet | 2H | ~8.0 | H-2, H-6 |
| ~7.28 | Doublet | 2H | ~8.0 | H-3, H-5 |
| ~5.85 | Multiplet | 1H | - | H-9 |
| ~5.05 | Multiplet | 2H | - | H-10 |
| ~2.75 | Triplet | 2H | ~7.5 | H-7 |
| ~2.40 | Quartet | 2H | ~7.5 | H-8 |
| ~12.5 (broad) | Singlet | 1H | - | H-12 (COOH) |
Note: The chemical shift of the carboxylic acid proton (H-12) can be broad and its position may vary depending on the solvent and concentration.
¹³C NMR Spectral Data
Table 2: ¹³C NMR (Carbon-13 NMR) Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C-11 (C=O) |
| ~148.0 | C-4 |
| ~138.0 | C-9 |
| ~130.0 | C-2, C-6 |
| ~128.5 | C-1 |
| ~128.0 | C-3, C-5 |
| ~115.0 | C-10 |
| ~35.0 | C-7 |
| ~34.5 | C-8 |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic carboxylic acids like this compound.
Sample Preparation:
-
Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
-
The resulting solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
For ¹H NMR, the spectral width is set to encompass the expected range of proton chemical shifts (typically 0-15 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon atom. The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm). A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Synthesis and Reaction Pathway
A common synthetic route to 4-substituted benzoic acids involves cross-coupling reactions. The following diagram illustrates a conceptual synthetic pathway for this compound.
Caption: Conceptual Suzuki coupling pathway for the synthesis of this compound.
This guide provides foundational spectroscopic and synthetic information for this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development. The provided data and protocols can aid in the identification, characterization, and further utilization of this compound in various scientific endeavors.
Mass Spectrometry Analysis of 4-(3-Butenyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectral Data
The mass spectrum of 4-(3-Butenyl)benzoic acid is predicted to be characterized by fragmentation of both the carboxylic acid group and the butenyl side chain. The molecular formula for this compound is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . The predicted major fragment ions under electron ionization (EI) are summarized in the table below.
| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |
| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 159 | [C₁₁H₁₁O]⁺ | Loss of •OH radical (M-17) from the carboxylic acid group. |
| 131 | [C₁₀H₁₁]⁺ | Loss of •COOH radical (M-45) from the benzoic acid moiety.[1] |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment, loss of the butenyl side chain (M-55). |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment from benzoic acid derivatives, resulting from the loss of the •OH radical from the m/z 122 fragment if it were benzoic acid. In this case, it likely arises from further fragmentation.[2] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from alkylbenzenes. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the carboxyl group and butenyl side chain.[2] |
| 55 | [C₄H₇]⁺ | Butenyl cation from the cleavage of the side chain. |
| 41 | [C₃H₅]⁺ | Allyl cation, a stable fragment from the butenyl side chain.[3] |
Experimental Protocol: GC-MS Analysis
Given the carboxylic acid functionality, derivatization is often recommended to improve the volatility and thermal stability of this compound for GC-MS analysis.[4] Silylation is a common and effective derivatization method.[5]
1. Sample Preparation and Derivatization (Silylation)
-
Sample Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Derivatization Reagent: A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5]
-
Reaction: In a clean, dry vial, combine 100 µL of the sample solution with 100 µL of BSTFA (+1% TMCS).
-
Incubation: Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Dilution: After cooling to room temperature, dilute the derivatized sample with the solvent used for initial dissolution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[6]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[6]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.[6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector:
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
3. Data Analysis
-
Identification: The retention time of the derivatized this compound peak will be used for its initial identification. The mass spectrum of this peak will be recorded.
-
Fragmentation Analysis: The obtained mass spectrum should be compared with the predicted fragmentation pattern. The presence of the molecular ion peak of the silylated derivative and the characteristic fragment ions will confirm the identity of the compound.
-
Quantification: For quantitative analysis, a calibration curve can be prepared using standard solutions of derivatized this compound of known concentrations.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Infrared (IR) spectroscopy of 4-(3-Butenyl)benzoic acid
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(3-Butenyl)benzoic Acid
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, tailored for researchers, scientists, and professionals in drug development. It details the expected vibrational frequencies, provides established experimental protocols for sample analysis, and outlines the logical workflow of an IR spectroscopy experiment.
Predicted Infrared (IR) Absorption Data
This compound is a solid compound featuring a carboxylic acid, a terminal alkene (vinyl group), and a para-substituted aromatic ring. Its IR spectrum is characterized by the vibrational modes of these functional groups. The expected absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500–3300 | Broad, Strong |
| Aromatic Ring | C-H stretch | 3000–3100 | Weak to Medium |
| Alkene (Vinyl) | =C-H stretch | 3080 (approx.) | Medium |
| Alkane | C-H stretch | 2850–2960 | Medium |
| Carboxylic Acid | C=O stretch (H-bonded dimer) | 1680–1710 | Strong |
| Aromatic Ring | C=C in-ring stretch | 1600–1610 & 1450-1510 | Medium, Sharp |
| Alkene (Vinyl) | C=C stretch | 1645 (approx.) | Medium |
| Carboxylic Acid | C-O stretch | 1210–1320 | Strong |
| Alkene (Vinyl) | =C-H out-of-plane bend | 990 & 900 (approx.) | Strong |
| Aromatic Ring | C-H out-of-plane bend (p-sub) | 800–860 | Strong |
Analysis of Key Functional Group Vibrations
The infrared spectrum of this compound provides a molecular "fingerprint" derived from its distinct functional groups.
-
Carboxylic Acid Group (-COOH): This group is readily identifiable by two prominent features. The first is an extremely broad O-H stretching absorption that spans from 2500 to 3300 cm⁻¹.[1][2][3][4][5] This broadening is a result of extensive intermolecular hydrogen bonding, which forms a dimeric structure. The second key feature is the intense carbonyl (C=O) stretching band. For aromatic carboxylic acids existing as hydrogen-bonded dimers, this peak typically appears at a lower frequency, around 1680–1710 cm⁻¹.[2][6] A strong C-O stretching vibration is also expected between 1320 and 1210 cm⁻¹.[6]
-
Terminal Alkene (-CH=CH₂): The vinyl group presents several characteristic absorptions. The sp² C-H stretch appears just above 3000 cm⁻¹, typically around 3080 cm⁻¹.[7][8][9] The C=C double bond stretch gives a medium intensity band around 1645 cm⁻¹.[7] Most diagnostically, the out-of-plane C-H bending (wagging) vibrations of the vinyl group produce two strong bands, one near 990 cm⁻¹ and another near 900 cm⁻¹.[7]
-
Para-Substituted Benzene Ring: The aromatic ring is confirmed by several absorptions. The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region.[10][11] In-ring C=C stretching vibrations typically result in two sharp, medium-intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹.[10][11] The substitution pattern is indicated by strong C-H out-of-plane bending vibrations in the fingerprint region. For para-substituted rings, a strong band is expected between 800 and 860 cm⁻¹.[7][12]
Experimental Protocols
As this compound is a solid, two primary methods are suitable for acquiring its IR spectrum: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Protocol 1: Potassium Bromide (KBr) Pellet Method
This classic transmission method involves dispersing the solid sample within an IR-transparent salt matrix.[13]
-
Sample and KBr Preparation: Ensure both the sample and spectroscopic grade Potassium Bromide (KBr) powder are thoroughly dry to avoid moisture interference, which appears as broad bands in the spectrum.[14][15]
-
Grinding and Mixing: Using an agate mortar and pestle, grind 1-2 mg of this compound into a fine powder.[14] Add approximately 100-200 mg of dry KBr powder (a sample-to-KBr ratio of about 1:100) and continue grinding until the mixture is homogeneous.[15][16]
-
Pellet Formation: Transfer the mixture into a pellet die. Place the die into a hydraulic press. Apply a pressure of approximately 8-10 tons for several minutes.[15][16] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[16]
-
Spectral Acquisition: Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder.
-
Background Collection: Before running the sample, acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Analysis: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a popular and rapid sampling technique that requires minimal to no sample preparation.[17][18][19]
-
Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[17]
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[17][20] This ensures good contact, which is critical for obtaining a high-quality spectrum.[20]
-
Spectral Acquisition: Collect the sample spectrum. The infrared beam interacts with the sample at the surface of the crystal via an evanescent wave.[21]
-
Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[17]
Logical Workflow for IR Spectroscopy
The following diagram illustrates the generalized workflow for obtaining and analyzing an IR spectrum using either the KBr pellet or ATR method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 3. echemi.com [echemi.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5 Aromatic Ring IR Ranges - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 14. shimadzu.com [shimadzu.com]
- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 16. azom.com [azom.com]
- 17. agilent.com [agilent.com]
- 18. mt.com [mt.com]
- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 20. youtube.com [youtube.com]
- 21. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
An In-depth Technical Guide to 4-(3-Butenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Butenyl)benzoic acid, also known by its IUPAC name, 4-(but-3-en-1-yl)benzoic acid. This document consolidates available chemical data, including its chemical identifiers and physical properties. Due to the limited availability of published data on this specific compound, this guide also outlines theoretical synthetic pathways and predicted spectroscopic characteristics based on its chemical structure. This information is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.
Chemical Identification and Properties
This compound is a derivative of benzoic acid featuring a butenyl substituent at the para position of the benzene ring.
| Identifier | Value | Citation |
| IUPAC Name | 4-(but-3-en-1-yl)benzoic acid | [1] |
| Common Name | This compound | [1] |
| CAS Number | 15451-35-1 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Melting Point | 120-121 °C | [1] |
| Physical Form | Powder | [1] |
Potential Synthetic Methodologies
Suzuki Coupling Reaction
A potential route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This would involve the palladium-catalyzed reaction of 4-bromobenzoic acid with a suitable butenylboronic acid or ester.[3][5]
A generalized workflow for such a synthesis is depicted below:
Grignard Reaction
Another feasible synthetic approach is the Grignard reaction.[6][7][8][9][10] This could involve the formation of a Grignard reagent from a 4-halobenzoic acid derivative (with the carboxylic acid group protected) followed by a reaction with a 3-butenyl halide, or conversely, the reaction of a 4-carboxyphenylmagnesium halide with a 3-butenyl halide. A more direct approach would be the reaction of a 3-butenylmagnesium halide with carbon dioxide, followed by acidification.
Predicted Spectroscopic Data
Experimental spectroscopic data for this compound is not available in the reviewed literature. However, the expected spectral characteristics can be predicted based on its functional groups.
A general workflow for the characterization of a synthesized compound is as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the butenyl group, and the aliphatic protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display signals corresponding to the carboxyl carbon, the aromatic carbons (with different chemical shifts due to substitution), the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the butenyl chain.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=C stretching of the aromatic ring and the alkene, and C-H stretching for both aromatic and aliphatic hydrogens.[11][12][13][14][15]
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.21 g/mol ).[16] Common fragmentation patterns would likely involve the loss of the hydroxyl group, the carboxyl group, and cleavage of the butenyl side chain.[17][18]
Biological Activity and Applications in Drug Development
As of the date of this guide, there is no published information on the biological activity, involvement in signaling pathways, or specific applications in drug development for this compound. While some other substituted benzoic acids have been investigated for various biological activities, such as antimicrobial and anti-inflammatory properties, this information cannot be directly extrapolated to the title compound without experimental validation.[19]
Conclusion
This compound is a chemical compound with defined physical properties but limited detailed characterization in the public domain. The information presented in this guide on its identifiers and potential synthetic and analytical methodologies provides a starting point for researchers. Further experimental investigation is required to elucidate its synthesis, full spectroscopic profile, and to explore any potential biological activities and applications in drug development and other scientific fields.
References
- 1. 4-(but-3-en-1-yl)benzoic acid | 15451-35-1 [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. Grignard Reagents [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. Benzoic acid [webbook.nist.gov]
- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. pharmacy180.com [pharmacy180.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buy 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid Online [benchchem.com]
Reactivity of the Butenyl Group in 4-(3-Butenyl)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Butenyl)benzoic acid is a bifunctional molecule of significant interest in organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a terminal alkene (the butenyl group) and a carboxylic acid moiety on a benzene ring, allows for a diverse range of chemical transformations. The butenyl group, in particular, serves as a versatile handle for introducing new functional groups and for polymerization, while the benzoic acid portion provides a site for conjugation and can influence the molecule's physical and biological properties.
This technical guide provides a comprehensive overview of the reactivity of the butenyl group in this compound. It details key reactions, provides representative experimental protocols, summarizes quantitative data, and illustrates reaction mechanisms and workflows through diagrams.
Core Reactivity of the Butenyl Group
The terminal double bond of the butenyl group is the primary site of reactivity, undergoing typical electrophilic addition reactions. The presence of the para-substituted benzoic acid can have a modest electronic influence on the reactivity of the alkene, but generally, the reactions characteristic of terminal alkenes are expected to proceed readily.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. This is a highly useful transformation for introducing a hydroxyl group at the terminus of the butenyl chain. The reaction proceeds via a syn-addition of borane across the double bond, followed by oxidation with retention of stereochemistry.[1][2][3]
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Materials: this compound, Borane-tetrahydrofuran complex (1.0 M solution in THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Diethyl ether, Saturated aqueous sodium chloride solution (brine), Anhydrous magnesium sulfate.
-
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of borane-THF complex (0.4 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture again to 0 °C and slowly add 3 M aqueous sodium hydroxide (3.0 eq).
-
Carefully add 30% hydrogen peroxide (3.0 eq) dropwise, ensuring the temperature does not exceed 40 °C.
-
After the addition, stir the reaction mixture at room temperature for 1 hour.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-(4-hydroxybutyl)benzoic acid.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data: Hydroboration-Oxidation
| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 1-Octene | 1. BH₃•THF; 2. NaOH, H₂O₂ | THF | 2.5 | 92 | Adapted from[4] |
| Styrene | 1. BH₃•THF; 2. NaOH, H₂O₂ | THF | 3 | 95 | Representative |
Halogenation
The butenyl group readily undergoes electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to form a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.[5]
Experimental Protocol: Bromination of this compound
-
Materials: this compound, Bromine (Br₂), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium thiosulfate solution.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C until the red-brown color of the bromine persists.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3,4-dibromobutyl)benzoic acid.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data: Halogenation
| Substrate | Reagent | Solvent | Yield (%) | Reference |
| Styrene | Br₂ | CCl₄ | >95 | Representative |
| Cinnamic acid | Oxone®, NaBr | CH₃CN/H₂O | 88 | [6] |
Epoxidation
Epoxidation of the terminal double bond can be achieved using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms an epoxide, a three-membered ring containing an oxygen atom. The reaction is a concerted syn-addition of an oxygen atom to the double bond.[7][8][9][10]
Experimental Protocol: Epoxidation of this compound
-
Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA, 77% max), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 4-(oxiran-2-ylmethyl)benzoic acid.
-
Purify the product by column chromatography.
-
Quantitative Data: Epoxidation
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexene | m-CPBA | CH₂Cl₂ | 2 | 85 | Representative |
| Pregn-4-ene-3,20-dione derivative | m-CPBA | CH₂Cl₂ | 1 | 90 | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
While the butenyl group itself is not directly involved in cross-coupling, its derivatization, for instance, through halogenation, opens up possibilities for palladium-catalyzed reactions. For example, a vinyl halide derivative could be synthesized and subsequently used in Heck, Suzuki, or Sonogashira coupling reactions to form new carbon-carbon bonds.[11][12][13] The Heck reaction, for instance, couples an unsaturated halide with an alkene.
Conceptual Workflow: Heck Coupling
A potential synthetic route could involve the hydrohalogenation of the butenyl group to form a terminal halide, followed by a Heck reaction with another alkene. However, a more direct approach for creating a similar structure would be the Heck coupling of 4-bromobenzoic acid with 1-butene.
Experimental Protocol: Heck Coupling of 4-Bromobenzoic Acid with 1-Butene (Illustrative)
-
Materials: 4-Bromobenzoic acid, 1-Butene, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), Acetonitrile.
-
Procedure:
-
To a pressure vessel, add 4-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Add anhydrous acetonitrile and triethylamine (2.0 eq).
-
Cool the vessel and introduce a measured amount of condensed 1-butene (1.5 eq).
-
Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and vent the excess 1-butene.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 4-(but-1-en-1-yl)benzoic acid.
-
Quantitative Data: Heck Coupling
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |
| Bromobenzene | Butyl acrylate | Pd(OAc)₂/L1 | K₂CO₃ | Toluene | 70 (48h) | [14] |
| Iodobenzene | Styrene | PdCl₂ | KOAc | MeOH | High | [12] |
Signaling Pathways and Experimental Workflows
Conclusion
The butenyl group in this compound offers a reactive handle for a variety of valuable chemical transformations. Standard organic reactions such as hydroboration-oxidation, halogenation, and epoxidation proceed readily at the terminal double bond, providing routes to alcohols, dihalides, and epoxides, respectively. These functionalized derivatives are valuable intermediates for further synthetic manipulations, including conjugation to other molecules of interest in drug development. Furthermore, derivatization of the butenyl group can provide monomers for polymerization or substrates for cross-coupling reactions, highlighting the versatility of this bifunctional molecule. The experimental protocols and data provided herein serve as a guide for researchers looking to exploit the rich chemistry of this compound in their scientific endeavors.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Brown Hydroboration [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Potential Derivatives of 4-(3-Butenyl)benzoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic potential of 4-(3-butenyl)benzoic acid, a versatile scaffold for generating diverse molecular architectures. The presence of three key functional handles—the aromatic ring, the carboxylic acid, and the terminal alkene—opens a vast landscape for chemical modification. This document provides an in-depth overview of potential derivatization strategies, complete with detailed experimental protocols and structured data for a range of hypothetical and known analogous compounds. The aim is to equip researchers with the foundational knowledge to design and synthesize novel derivatives for applications in drug discovery, materials science, and chemical biology.
Introduction to the this compound Scaffold
This compound is an attractive starting material due to its distinct reactive sites. The benzene ring can undergo electrophilic aromatic substitution or cross-coupling reactions. The carboxylic acid group is amenable to esterification, amidation, or can serve as a directing group or a handle for decarbonylative couplings. The terminal butenyl chain offers a rich platform for a variety of transformations, including oxidations, additions, and carbon-carbon bond-forming reactions like metathesis. The interplay of these functionalities allows for the systematic exploration of chemical space to develop molecules with tailored properties. Benzoic acid and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this scaffold particularly relevant for pharmaceutical research.[1]
I. Modifications of the Butenyl Side Chain
The terminal alkene of the butenyl group is a prime target for a wide array of chemical transformations, leading to derivatives with altered polarity, functionality, and steric profiles.
Oxidation of the Terminal Alkene
The Wacker-Tsuji oxidation provides a reliable method for converting the terminal alkene into a methyl ketone, yielding 4-(3-oxobutyl)benzoic acid. This reaction is typically catalyzed by a palladium(II) salt in the presence of a co-oxidant.[2][3] The resulting ketone can serve as a handle for further functionalization, such as reductive amination or aldol condensation.
Experimental Protocol: Wacker-Tsuji Oxidation
A general procedure adapted from established protocols is as follows.[2][4][5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of 1,2-dimethoxyethane (DME) and water (3:1 v/v).
-
Catalyst Addition: Add PdCl₂ (0.05 equiv.) and a co-catalyst such as CuCl (1.0 equiv.) or Fe(III) citrate (0.05 equiv.).[4][5]
-
Reaction Conditions: Purge the flask with oxygen (1 atm) and stir the mixture vigorously at room temperature. For some substrates, slow addition of the alkene via syringe pump over several hours can improve yields by minimizing isomerization.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Epoxidation of the terminal double bond yields 4-(2-(oxiran-2-yl)ethyl)benzoic acid, a versatile intermediate for further reactions. The epoxide can be opened by various nucleophiles to introduce a wide range of functional groups. Epoxidation can be achieved using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods.[6][7]
Experimental Protocol: Epoxidation with m-CPBA
A representative protocol for epoxidation is as follows.[8]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Reagent Addition: Add m-CPBA (1.1-1.5 equiv.) portion-wise at 0 °C.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purification: Purify the crude product by flash chromatography.
Dihydroxylation of the butenyl group leads to the formation of 4-(3,4-dihydroxybutyl)benzoic acid, significantly increasing the polarity of the molecule. This transformation can be performed to yield either syn- or anti-diols depending on the chosen reagents.[9][10] Syn-dihydroxylation is commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), while anti-dihydroxylation proceeds via epoxidation followed by acid-catalyzed hydrolysis.[6][9][10]
Experimental Protocol: Syn-Dihydroxylation using Catalytic OsO₄
A protocol for asymmetric dihydroxylation is provided below.[11]
-
Reaction Setup: Prepare a solution of AD-mix-β (a commercially available mixture containing K₂OsO₂(OH)₄, a chiral ligand, K₃Fe(CN)₆, and K₂CO₃) in a t-butanol/water (1:1) mixture.
-
Substrate Addition: Add this compound (1.0 equiv.) to the stirred AD-mix solution at room temperature.
-
Reaction Conditions: Stir the reaction vigorously until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding solid sodium sulfite and stir for one hour. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Carbon-Carbon Bond Formation at the Alkene
Olefin cross-metathesis is a powerful tool for extending or modifying the butenyl side chain.[12] By reacting this compound with another olefin in the presence of a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), new C-C double bonds are formed, leading to a wide array of derivatives with varying chain lengths and functionalities.[12][13]
Experimental Protocol: Olefin Cross-Metathesis
A general procedure for cross-metathesis is as follows.[13][14]
-
Reaction Setup: In a dry, inert reaction vessel, dissolve this compound (1.0 equiv.) and the partner olefin (1.0-3.0 equiv.) in a degassed solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench by adding a small amount of ethyl vinyl ether. Concentrate the mixture and purify directly by column chromatography.
Table 1: Potential Derivatives from Butenyl Chain Modification
| Reaction Type | Derivative Structure | Derivative Name | Expected Molecular Weight ( g/mol ) | Notes |
| Wacker-Tsuji Oxidation | 4-(3-oxobutyl)benzoic acid | 192.21 | Introduces a ketone functionality. | |
| Epoxidation | 4-(2-(oxiran-2-yl)ethyl)benzoic acid | 192.21 | Reactive epoxide for further functionalization. | |
| Syn-Dihydroxylation | 4-(3,4-dihydroxybutyl)benzoic acid | 210.22 | Increases polarity, introduces two hydroxyl groups. | |
| Cross-Metathesis with Styrene | 4-(4-phenylbut-3-en-1-yl)benzoic acid | 252.31 | Example of chain extension and arylation. |
II. Modifications of the Aromatic Ring and Carboxylic Acid
The aromatic core and the carboxylic acid moiety of this compound are also amenable to a variety of synthetic transformations, including powerful cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
While this compound itself is not directly suitable for Suzuki coupling, halogenation of the aromatic ring (e.g., bromination at the 3-position) would furnish a substrate ready for palladium-catalyzed cross-coupling with a wide range of boronic acids or esters.[15][16][17] This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative
This protocol is based on the coupling of a generic bromobenzoic acid.[15][16]
-
Reaction Setup: To a dry round-bottom flask, add 3-bromo-4-(3-butenyl)benzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (3.0 equiv.) or K₃PO₄ (3.0 equiv.).[15][16]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., RuPhos, 4 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as toluene/water or dioxane/water.[15][16] Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[15][16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and acidify with 1M HCl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.[16]
Mizoroki-Heck Coupling
The Mizoroki-Heck reaction enables the coupling of an aryl halide with an alkene.[18] Similar to the Suzuki coupling, this would require prior halogenation of the aromatic ring of this compound. A more direct approach, however, is the decarbonylative Heck coupling, which uses the carboxylic acid itself as the coupling partner.[19]
Experimental Protocol: Decarbonylative Heck Coupling
This protocol allows the direct coupling of the benzoic acid with an alkene.[19]
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equiv.), the desired terminal alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(TFA)₂, 5 mol%), a ligand (e.g., a phosphine ligand, 5-10 mol%), pivalic anhydride (Piv₂O, 1.5 equiv.), and an additive like NaCl (0.5 equiv.).
-
Solvent: Add a suitable high-boiling solvent (e.g., NMP or DMA).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 150 °C for 10-20 hours.
-
Work-up: After cooling, quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by preparative TLC or column chromatography.
Table 2: Potential Derivatives from Aromatic Ring and Carboxylic Acid Modification
| Reaction Type | Derivative Structure | Derivative Name | Expected Molecular Weight ( g/mol ) | Notes |
| Suzuki Coupling (with Phenylboronic Acid after bromination) | 3-phenyl-4-(3-butenyl)benzoic acid | 252.31 | Biaryl structure. Requires prior bromination. | |
| Decarbonylative Heck Coupling (with Styrene) | 1-(3-butenyl)-4-styrylbenzene | 234.35 | Forms a stilbene-like core. The carboxylic acid is lost. | |
| Amidation (with Aniline) | N-phenyl-4-(3-butenyl)benzamide | 251.33 | Standard conversion of the carboxylic acid to an amide. | |
| Esterification (with Ethanol) | Ethyl 4-(3-butenyl)benzoate | 204.26 | Standard conversion of the carboxylic acid to an ester. |
III. Reaction Pathways and Workflows
Visual representations of the key synthetic transformations and experimental workflows are provided below using the DOT language.
Caption: Key synthetic pathways originating from this compound.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a highly adaptable platform for the synthesis of a wide range of derivatives. By leveraging established synthetic methodologies targeting the butenyl side chain, the aromatic ring, and the carboxylic acid, researchers can systematically modify its structure to achieve desired physicochemical and biological properties. The protocols and potential derivatives outlined in this guide serve as a foundational resource for scientists engaged in the design and synthesis of novel small molecules. The versatility of this scaffold, combined with the power of modern organic synthesis, ensures its continued relevance in the pursuit of new chemical entities for diverse scientific applications.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Guide: Stability and Storage of 4-(3-Butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the stability and storage of 4-(3-Butenyl)benzoic acid, a compound of interest in scientific research and drug development. In the absence of specific stability data for this molecule, this document outlines general principles and protocols derived from guidelines for similar chemical entities and regulatory standards.
Introduction
This compound is a benzoic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in experimental and developmental pipelines. This guide provides recommendations for appropriate storage conditions and outlines a general framework for stability testing.
General Handling and Storage Recommendations
Proper handling and storage are paramount to maintaining the integrity of this compound. The following are general best practices based on the handling of similar chemical compounds.[1][2][3]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Protect from light and moisture. Keep containers tightly sealed to prevent contamination and degradation.[3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and other incompatible materials to prevent chemical reactions.[3]
-
Container Integrity: Use original, clearly labeled containers.[1] Regularly inspect containers for any physical damage or leaks.[1]
-
Personal Protective Equipment (PPE): When handling, it is advisable to use appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[2][4] Based on data for the structurally related compound 4-(3-Butenyloxy)benzoic acid, which is known to cause skin and eye irritation, similar precautions should be taken.[4][5]
Stability Profile and Degradation
The stability of this compound can be influenced by several factors, including temperature, humidity, light, and pH. The butenyl group may be susceptible to oxidation or polymerization under certain conditions, while the carboxylic acid moiety can undergo typical reactions of its class.
While specific degradation pathways for this compound have not been documented in the provided search results, potential degradation routes for benzoic acid in general include aerobic and anaerobic biodegradation.[6][7]
Recommended Stability Testing Protocols
To establish a comprehensive stability profile for this compound, a systematic study based on the International Council for Harmonisation (ICH) guidelines is recommended.[8][9][10] These studies are essential for determining the retest period or shelf life and appropriate storage conditions.
Table 1: General Stability Testing Conditions for Active Pharmaceutical Ingredients (APIs) [8]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Testing Frequency for Long-Term Stability Studies [8][9]
| Year | Testing Frequency |
| First Year | Every 3 months |
| Second Year | Every 6 months |
| Subsequent Years | Annually |
A "significant change" for an active substance is defined as a failure to meet its specification.[8][10] If a significant change occurs during accelerated testing, intermediate testing should be conducted.[8][10]
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not available, a general approach would involve:
-
Reference Standard: A well-characterized batch of this compound should be established as a reference standard.
-
Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the intact compound from its potential degradation products.
-
Stress Testing (Forced Degradation): Subject the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Formal Stability Study: Place multiple batches of the compound in controlled environmental chambers under the conditions outlined in Table 1.
-
Sample Analysis: At each time point specified in Table 2, withdraw samples and analyze them for appearance, assay, degradation products, and other relevant quality attributes.
Visualization of Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for Chemical Stability Assessment.
Conclusion
While specific stability data for this compound is not publicly available, a robust stability assessment program can be designed based on established scientific principles and regulatory guidelines. Adherence to the recommended storage and handling procedures is crucial for maintaining the quality and integrity of this compound for research and development purposes. The implementation of a comprehensive stability testing protocol will provide the necessary data to establish a formal retest period and define optimal storage conditions.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemos.de [chemos.de]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-(3-Butenyloxy)benzoic acid | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. japsonline.com [japsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
Discovering Novel Applications for 4-(3-Butenyl)benzoic Acid: A Technical Guide for Researchers
Introduction
4-(3-Butenyl)benzoic acid is a bifunctional molecule featuring a polymerizable butenyl group and a pharmacologically significant benzoic acid moiety. While benzoic acid and its derivatives have been extensively studied and utilized in various fields, from food preservation to pharmaceuticals, this compound remains a relatively unexplored compound.[1] This guide aims to bridge this gap by proposing novel applications for this molecule in medicinal chemistry, polymer science, and materials science. We provide detailed hypothetical experimental protocols and workflows to serve as a foundational roadmap for researchers and drug development professionals interested in unlocking the potential of this versatile chemical scaffold.
Synthesis of this compound
A plausible and efficient synthetic route to this compound is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[2][3] This method offers high functional group tolerance and stereoselectivity.[3]
Experimental Protocol: Heck Reaction Synthesis
Materials:
-
Methyl 4-bromobenzoate
-
3-Buten-1-ol
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add methyl 4-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and 3-buten-1-ol (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The residue contains the intermediate ester.
-
Dissolve the crude ester in a mixture of methanol and 1 M NaOH solution.
-
Stir the mixture at 60°C for 4 hours to facilitate hydrolysis.
-
Cool the solution and acidify with 2 M HCl until a precipitate forms (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield this compound.
-
Purify the crude product by recrystallization or column chromatography.
Proposed Application: Medicinal Chemistry
The benzoic acid scaffold is present in numerous nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.[1][4] We hypothesize that this compound and its derivatives could exhibit valuable biological activities.
Anti-inflammatory Potential: COX-2 Inhibition
Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[5] Carboxylic acid moieties are often crucial for binding to the active site of these enzymes.[4]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound: this compound
-
Positive control: Celecoxib
-
Assay buffer (e.g., Tris-HCl)
-
PGE2 EIA Kit
Procedure:
-
Prepare stock solutions of the test compound and celecoxib in DMSO.
-
In a 96-well plate, add assay buffer, COX-2 enzyme, and various concentrations of the test compound or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of COX-2 activity).
Hypothetical Data: COX-2 Inhibition
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Derivative 1 (Ester) | 8.5 |
| Derivative 2 (Amide) | 12.1 |
| Celecoxib (Control) | 0.05 |
Antimicrobial Potential
Benzoic acid and its derivatives are known to possess antimicrobial properties by disrupting the pH balance within microbial cells.[6] The lipophilicity of the butenyl chain could enhance cell membrane penetration.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined using a broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound: this compound
-
Positive control: Ciprofloxacin
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.
Hypothetical Data: Antimicrobial Activity
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | 64 | 128 |
| Derivative 3 (Ester) | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Proposed Application: Polymer Science
The terminal alkene of the butenyl group makes this compound a functional monomer for polymerization. The resulting polymer, poly(this compound), would feature carboxylic acid side chains, which can be used for further modification, altering solubility, or introducing pH-responsive behavior.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
Monomer: this compound
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Precipitation solvent: Diethyl ether
Procedure:
-
Dissolve this compound and AIBN (1 mol% relative to monomer) in anhydrous DMF in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in an oil bath preheated to 70°C and stir for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum at 40°C.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structure confirmation.
Hypothetical Data: Polymer Characterization
| Parameter | Value |
| Number-Average Molecular Weight (Mn, g/mol ) | 15,000 |
| Weight-Average Molecular Weight (Mw, g/mol ) | 28,500 |
| Polydispersity Index (PDI) | 1.90 |
| Glass Transition Temperature (Tg, °C) | 135 |
Furthermore, the rigid benzoic acid core suggests potential for creating liquid crystal polymers.[7][8] By forming hydrogen-bonded dimers, the monomer could self-assemble into mesophases, and polymerization could lock in this ordered structure.[8]
Conclusion
This compound represents a promising, yet underutilized, chemical building block. Its unique bifunctional structure provides a gateway to novel materials and potential therapeutic agents. The experimental frameworks provided in this guide offer tangible starting points for exploring its applications in anti-inflammatory and antimicrobial drug discovery, as well as in the synthesis of functional polymers. It is our hope that this guide will stimulate further research and unlock the full potential of this intriguing molecule.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies | MDPI [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids – Hartley Group [hartleygroup.org]
A Theoretical Exploration of 4-(3-Butenyl)benzoic Acid: An In-depth Technical Guide
Introduction
4-(3-Butenyl)benzoic acid is an organic molecule belonging to the family of substituted benzoic acids. The presence of both a carboxylic acid group and a terminal alkene functionality on a benzene ring suggests a molecule with interesting electronic and structural properties, potentially making it a valuable building block in the synthesis of more complex molecules in materials science and drug development. Theoretical and computational studies are indispensable for elucidating the molecular structure, electronic properties, and spectroscopic signatures of such molecules. This guide outlines the standard theoretical methodologies applied to substituted benzoic acids and provides a framework for the computational analysis of this compound. Due to a lack of specific published theoretical studies on this compound, this document leverages established computational protocols for similar benzoic acid derivatives to propose a comprehensive analytical approach.
Methodology for Theoretical Analysis
The molecular structure and properties of substituted benzoic acids are commonly investigated using quantum chemical calculations, primarily Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for molecules of this size.
Computational Protocol:
A typical computational workflow for analyzing a molecule like this compound involves the following steps:
-
Initial Structure Generation: A 3D model of the molecule is constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to obtain a realistic molecular geometry. A widely used and reliable method for this is DFT with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).[1] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic distribution, particularly for the carboxylic acid group and the π-system of the butenyl chain.
-
Frequency Calculations: After optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Spectroscopic Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
-
Electronic Properties Analysis: Key electronic properties are determined from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions, as well as the calculation of the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.
Logical Workflow for Theoretical Analysis
The following diagram illustrates the standard workflow for the theoretical characterization of a novel molecule like this compound.
Caption: A generalized workflow for the computational study of molecular structure and properties.
Predicted Molecular Structure and Properties
While specific computational data for this compound is not available in the literature, we can infer its structural characteristics based on the well-studied benzoic acid molecule and the expected geometry of the butenyl group. The following tables present reference data for benzoic acid, which would serve as a baseline for comparison in a future theoretical study of the target molecule.
Table 1: Theoretical Geometric Parameters of Benzoic Acid (Dimer)
Calculated at the B3LYP/6-311++G(2d,p) level of theory.
| Parameter | Bond | Length (Å) |
| Carboxyl C=O | C=O | 1.213 |
| Carboxyl C-O | C-O | 1.361 |
| Carboxyl O-H | O-H | 0.974 |
| Ring C-C (avg.) | C-C | 1.392 |
| Intermolecular H-bond | O-H···O | 1.637 |
| Parameter | Atoms | Angle (°) |
| Carboxyl O=C-O | O=C-O | 123.5 |
| Ring C-C-C (avg.) | C-C-C | 120.0 |
Data adapted from reference studies on benzoic acid dimers.
For this compound, one would expect the geometry of the benzoic acid moiety to be slightly perturbed by the electron-donating nature of the alkyl chain. The butenyl chain itself would exhibit bond lengths and angles typical for alkanes and alkenes, with free rotation expected around the C-C single bonds, leading to multiple possible conformers.
Table 2: Predicted Spectroscopic and Electronic Data
A full theoretical study would generate the following data points for this compound. For reference, typical ranges for benzoic acid derivatives are provided.
| Data Type | Parameter | Expected Value/Range |
| IR Spectroscopy | ν(C=O) of COOH | 1700-1750 cm⁻¹ |
| ν(O-H) of COOH | 2500-3300 cm⁻¹ (broad) | |
| ν(C=C) of alkene | ~1640 cm⁻¹ | |
| ¹H NMR | Chemical Shift (COOH) | 10-13 ppm |
| Chemical Shift (Aromatic) | 7.2-8.1 ppm | |
| Chemical Shift (Vinyl) | 4.9-5.9 ppm | |
| ¹³C NMR | Chemical Shift (COOH) | 165-175 ppm |
| Chemical Shift (Aromatic) | 128-135 ppm | |
| Electronic Properties | HOMO-LUMO Gap | 4-6 eV |
Conclusion
A comprehensive theoretical study of this compound, following the established computational protocols outlined in this guide, would provide significant insights into its molecular structure, vibrational and electronic properties, and overall reactivity. While direct experimental or computational data for this specific molecule is currently absent from the scientific literature, the methodologies for studying substituted benzoic acids are robust and well-documented.[1][2][3][4] The application of DFT calculations would yield valuable data for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its properties and potential applications.
References
- 1. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts | MDPI [mdpi.com]
- 2. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Aryl-Substituted Butenylbenzoic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1][2] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base.[1][3] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents, the Suzuki-Miyaura coupling has found extensive application in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4][5]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-(3-butenyl)boronic acid or its derivatives with various aryl halides to synthesize 4-(4-aryl-3-butenyl)benzoic acid derivatives. These products are valuable intermediates in drug discovery and materials science.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the presence of a base.[1][3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
References
Application Notes and Protocols for Heck Coupling Reactions Involving 4-(3-Butenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of unsaturated halides with alkenes, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4] This document provides detailed application notes and protocols for the Heck coupling reaction involving 4-(3-butenyl)benzoic acid. This versatile substrate can be coupled with various aryl and vinyl halides to generate a diverse array of substituted benzoic acid derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols provided herein offer a robust starting point for the synthesis of novel compounds.
Reaction Principle
The Heck-Mizoroki reaction involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[2] The catalytic cycle generally proceeds through oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst.[5][6]
Application Notes
-
Substrate Scope: this compound can be coupled with a wide range of aryl and vinyl halides (iodides, bromides, and triflates). Electron-withdrawing groups on the aryl halide can enhance the reaction rate.
-
Catalyst Selection: A variety of palladium catalysts can be employed, including Pd(OAc)₂, PdCl₂, and tetrakis(triphenylphosphine)palladium(0).[2] The choice of catalyst and ligands can significantly influence the reaction efficiency and selectivity. Phosphine ligands such as triphenylphosphine (PPh₃) and bulkier, electron-rich phosphines are commonly used.[1]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[2]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are typically used.[7]
-
Reaction Conditions: The reaction temperature can range from 80 to 140 °C, and reaction times can vary from a few hours to 48 hours, depending on the reactivity of the substrates.[7] Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.
Experimental Protocols
General Protocol for Heck Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the Heck coupling reaction. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Standard laboratory glassware and equipment (reaction tube, condenser, magnetic stirrer, heating mantle)
-
Reagents and solvents for workup and purification (water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add the base (e.g., triethylamine, 2.0 equiv.) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Seal the reaction tube and heat the mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The following table summarizes representative data for the Heck coupling reaction of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Bromobenzene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | NMP | 120 | 18 | 78 |
| 3 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 110 | 16 | 82 |
| 4 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (2) | - | Et₃N | Acetonitrile | 100 | 14 | 88 |
Visualizations
Heck Coupling Reaction Scheme
Caption: General scheme of the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction```dot
Caption: A typical experimental workflow for the Heck reaction.
References
Application Notes and Protocols for Sonogashira Coupling of 4-(3-Butenyl)benzoic Acid with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[2][3] These application notes provide a detailed protocol for the Sonogashira coupling of 4-(3-butenyl)benzoic acid with various terminal alkynes, a transformation that yields valuable intermediates for drug discovery and development. The products of this reaction incorporate a flexible butenyl side chain and a rigid alkynyl benzoic acid core, a motif of interest for designing biologically active molecules.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the formation of a copper(I) acetylide from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex and subsequent reductive elimination yields the final coupled product and regenerates the active palladium(0) catalyst.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
While this compound is commercially available from suppliers such as Enamine (CAS 15451-35-1), a general synthetic route from a common starting material like 4-bromobenzoic acid can be envisioned via a cross-coupling reaction (e.g., Suzuki or Stille coupling) with an appropriate butenylating agent. For the purpose of these application notes, we will consider this compound as the starting material.
Protocol 2: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol provides a general procedure for the Sonogashira coupling of this compound (as its corresponding halide, 4-bromo- or 4-iodo-(3-butenyl)benzene, followed by carboxylation, or by direct coupling of the protected carboxylate) with a variety of terminal alkynes. For the purpose of this protocol, we will outline the coupling with 4-iodobenzoic acid as a representative substrate, as aryl iodides generally exhibit higher reactivity than aryl bromides.[2] The butenyl group is generally stable under these conditions.[4]
Materials:
-
4-Iodo-(3-butenyl)benzene (or 4-bromo-(3-butenyl)benzene) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-iodo-(3-butenyl)benzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv) under a stream of argon or nitrogen.
-
Solvent and Base Addition: Add anhydrous THF (or DMF) to dissolve the solids, followed by the addition of the amine base (3.0 equiv) via syringe.
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the progress of the reaction by TLC until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride to remove the copper catalyst.[3]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(3-butenyl)-alkynylbenzoic acid derivative.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of 4-halobenzoic acids with various terminal alkynes, providing an indication of expected yields under different conditions.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | - | THF/DMA (9:1) | 75 | 72 | <2 (batch), 60 (flow)[5] |
| 2 | 4-Iodobenzaldehyde | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | - | THF/DMA (9:1) | 80 | - | 75 (flow)[5] |
| 3 | 4-Iodobenzene | Phenylacetylene | NS-MCM-41-Pd (0.01 mol%), CuI, PPh₃ | K₂CO₃ | DMF | 50 | 0.5 | 98[6] |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%), CuI, PPh₃ | K₂CO₃ | DMF | 90 | 2 | 95[6] |
| 5 | 4-Iodoanisole | Phenylacetylene | CuI (5 mol%), 3-Pphen (5 mol%) | K₂CO₃ | Water | 100 | - | Good[7] |
| 6 | o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ (5 mol%) | DBU | - | 120 | 24 | >99[7] |
| 7 | Iodobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂, cataCXium A | Cs₂CO₃ | 1,4-Dioxane | RT | 48 | -[8] |
| 8 | Aryl Halides | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI | DIPA/KOH | - | 70 | - | High[9] |
Mandatory Visualizations
Caption: General reaction scheme for the Sonogashira coupling.
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-{(E)-2-[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-(3-Butenyl)benzoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(3-butenyl)benzoic acid as a versatile monomer in polymer synthesis. Due to the unique structural features of this monomer—a terminal alkene for polymerization, a carboxylic acid group for functionalization, and a rigid benzoic acid core—polymers derived from it are promising candidates for a range of applications, including drug delivery, advanced coatings, and specialty materials.
The following sections detail potential polymerization strategies, hypothetical experimental protocols, and characterization methods for polymers based on this compound. The protocols are based on established methodologies for structurally similar vinyl- and alkenyl-substituted benzoic acids.
Introduction to this compound as a Monomer
This compound is a functional monomer that offers a unique combination of properties for polymer synthesis. The terminal butenyl group is susceptible to polymerization via radical mechanisms, while the carboxylic acid moiety provides a site for post-polymerization modification, such as drug conjugation or the introduction of other functional groups. The presence of the aromatic ring imparts rigidity to the polymer backbone, potentially leading to materials with interesting thermal and mechanical properties.
Key Structural Features and Their Implications:
-
Polymerizable Alkene: The terminal double bond allows for polymerization through various radical-based methods, including conventional free-radical polymerization and controlled radical polymerization techniques.
-
Carboxylic Acid Group: This functional group enhances the polymer's utility by enabling covalent attachment of therapeutic agents, targeting ligands, or imaging agents. It can also influence solubility and adhesion properties.
-
Benzoic Acid Core: The aromatic ring contributes to the rigidity of the polymer backbone, which can affect the material's thermal stability and mechanical strength.
Polymerization Methodologies
The polymerization of this compound can be approached through several radical polymerization techniques. The choice of method will influence the polymer's molecular weight, polydispersity, and architecture.
Free-Radical Polymerization
Conventional free-radical polymerization is a robust and straightforward method for polymerizing vinyl monomers. This technique typically employs a thermal or photochemical initiator to generate radicals that propagate through the butenyl groups of the monomer.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymerization process. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. The carboxylic acid functionality of this compound is generally compatible with RAFT polymerization.
Experimental Protocols
The following are hypothetical, yet detailed, protocols for the polymerization of this compound. These should serve as a starting point for experimental design.
Protocol for Free-Radical Polymerization
This protocol describes a typical free-radical solution polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line and inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound and AIBN.
-
Degassing: Add anhydrous DMF to dissolve the monomer and initiator. Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring vigorously.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40°C to a constant weight.
Hypothetical Quantitative Data for Free-Radical Polymerization:
| Parameter | Value |
| Monomer to Initiator Ratio | 100:1 |
| Monomer Concentration | 1 M in DMF |
| Reaction Temperature | 70°C |
| Reaction Time | 24 hours |
| Expected Polymer Yield | 60-80% |
| Expected Mn ( g/mol ) | 20,000 - 50,000 |
| Expected Polydispersity Index (PDI) | 1.5 - 2.5 |
Protocol for RAFT Polymerization
This protocol outlines the synthesis of poly(this compound) via RAFT polymerization, which allows for better control over the polymer characteristics.
Materials:
-
This compound (monomer)
-
AIBN (initiator)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Anhydrous 1,4-dioxane (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line and inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in anhydrous 1,4-dioxane.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles.
-
Polymerization: Backfill the flask with inert gas and immerse it in an oil bath preheated to 70°C.
-
Reaction Monitoring: Take aliquots at timed intervals to monitor monomer conversion and the evolution of molecular weight by techniques like NMR and Gel Permeation Chromatography (GPC).
-
Termination and Precipitation: Quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by adding the solution dropwise into cold diethyl ether.
-
Purification and Drying: Isolate the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum.
Hypothetical Quantitative Data for RAFT Polymerization:
| Parameter | Value |
| [Monomer]:[RAFT Agent]:[Initiator] Ratio | 100:1:0.2 |
| Monomer Concentration | 2 M in 1,4-dioxane |
| Reaction Temperature | 70°C |
| Reaction Time | 12 hours |
| Expected Monomer Conversion | >90% |
| Expected Mn ( g/mol ) | 15,000 - 20,000 |
| Expected Polydispersity Index (PDI) | < 1.2 |
Characterization of Poly(this compound)
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, thermal properties, and purity.
Recommended Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure, determination of monomer conversion. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (C=C, C=O, O-H). |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Evaluation of the polymer's thermal stability and decomposition temperature. |
Potential Applications
Polymers derived from this compound have potential applications in several fields, particularly in the biomedical and pharmaceutical industries.
-
Drug Delivery: The carboxylic acid groups can be utilized for the covalent attachment of drugs, enabling the development of polymer-drug conjugates for targeted and controlled release. The polymer can also be designed to self-assemble into nanoparticles or micelles for drug encapsulation.
-
Functional Coatings and Adhesives: The benzoic acid moiety can enhance adhesion to various substrates, making these polymers suitable for functional coatings. The polymer backbone provides mechanical integrity and a scaffold for further functionalization.
-
Biomaterials: The potential for post-polymerization modification allows for the introduction of biocompatible moieties, making these polymers candidates for use in tissue engineering and other biomedical applications.
Visualizations
Caption: Free-Radical Polymerization Mechanism.
Caption: Experimental Workflow for Polymer Synthesis.
Caption: Monomer Properties and Applications.
Synthesis and Functionalization of Polymers from 4-(3-Butenyl)benzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functional polymers derived from 4-(3-butenyl)benzoic acid and its derivatives. The methodologies outlined herein focus on controlled radical polymerization, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to achieve polymers with well-defined architectures. Subsequently, post-polymerization modification via thiol-ene "click" chemistry is described as a versatile strategy for introducing a wide range of functionalities, making these polymers promising candidates for applications in drug delivery and materials science.
Introduction
Polymers derived from functional monomers are of significant interest due to their tunable properties and diverse applications. This compound is a versatile monomer featuring a polymerizable styrenic core, a pendant butenyl group amenable to post-polymerization modification, and a carboxylic acid moiety that can be used for bioconjugation or to impart pH-responsiveness. The ability to control the polymerization of this monomer and subsequently modify the resulting polymer with high efficiency is crucial for the development of advanced materials for drug delivery, diagnostics, and tissue engineering.[1][2][3]
This guide details the synthesis of poly(this compound) via RAFT polymerization, a technique known for its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[4] Furthermore, it provides protocols for the functionalization of the pendant butenyl groups using thiol-ene chemistry, a highly efficient and orthogonal click reaction.[5][6]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and functionalization of polymers derived from styrenic monomers with pendant functionalities, analogous to this compound derivatives. These data are compiled from literature sources and serve as a guide for experimental design.
Table 1: RAFT Polymerization of Functional Styrenic Monomers
| Monomer | CTA:Monomer:Initiator Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 4-Vinylbenzoic Acid | 1:180:1.2 (PSt macroCTA:4VBA:AIBN) | DMF | 70 | 24 | >95 | 25,000 | 1.25 | [7] |
| 4-Vinylbenzaldehyde | 1:100:0.2 (DDMAT:VBA:AIBN) | 1,4-Dioxane | 70 | 15 | 65 | 12,000 | 1.15 | [5] |
| 4-Vinylphenylboronic Acid | 1:50:0.1 (mPEG-CTA:4-VBA:ACVA) | DMF/H2O | 70 | 4 | 85 | 15,500 | 1.22 | [8] |
| Styrene | 1:200:0.1 (DBTC:Styrene:AIBN) | Toluene | 110 | 10 | 90 | 21,000 | 1.10 | [4] |
*CTA: Chain Transfer Agent; PSt: Polystyrene; 4VBA: 4-Vinylbenzoic Acid; AIBN: Azobisisobutyronitrile; DMF: Dimethylformamide; DDMAT: S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate; VBA: 4-Vinylbenzaldehyde; mPEG-CTA: methoxy Poly(ethylene glycol)-functionalized CTA; ACVA: 4,4'-Azobis(4-cyanovaleric acid); DBTC: Dibenzyltrithiocarbonate.
Table 2: Post-Polymerization Modification via Thiol-Ene Reaction
| Polymer Backbone | Thiol Compound | Initiator | Solvent | Temp (°C) | Time (h) | Functionalization Yield (%) | Characterization | Reference |
| Poly(4-vinylstyrene) | 1-Thioglycerol | DMPA (photoinitiator) | THF | RT | 2 | >98 | NMR, FTIR | [9] |
| Poly(allyl methacrylate) | Cysteamine hydrochloride | AIBN | Water | 60 | 6 | 95 | NMR | [10] |
| Poly(butadiene) | Mercaptoethanol | Irgacure 819 (photoinitiator) | Toluene | RT | 1 | >99 | NMR, FTIR | [11] |
| Poly(isoprene) | Dodecanethiol | DMPA (photoinitiator) | Hexane | RT | 0.5 | >95 | NMR | [11] |
*DMPA: 2,2-Dimethoxy-2-phenylacetophenone; THF: Tetrahydrofuran; RT: Room Temperature; AIBN: Azobisisobutyronitrile.
Experimental Protocols
Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes a general procedure for the RAFT polymerization of this compound. The ratios of monomer, chain transfer agent (CTA), and initiator should be adjusted to target a specific molecular weight.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask, dissolve this compound and CPAD in 1,4-dioxane. The molar ratio of [Monomer]:[CPAD] will determine the target degree of polymerization. A typical ratio is 100:1.
-
Add AIBN to the solution. A typical [CPAD]:[AIBN] ratio is 5:1.
-
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached (e.g., after 24 hours), terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether or hexane.
-
Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the structure.
Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry
This protocol outlines the photoinitiated thiol-ene reaction to functionalize the pendant butenyl groups of the synthesized polymer.
Materials:
-
Poly(this compound)
-
Thiol of choice (e.g., 1-thioglycerol for hydrophilicity, a fluorescently-labeled thiol for imaging, or a drug-thiol conjugate)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Tetrahydrofuran (THF, anhydrous)
-
UV lamp (e.g., 365 nm)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve the poly(this compound) in anhydrous THF.
-
Add an excess of the desired thiol compound (e.g., 3-5 equivalents per butenyl group).
-
Add a catalytic amount of DMPA (e.g., 0.1 equivalents relative to the butenyl groups).
-
Seal the flask and degas the solution with nitrogen or argon for 30 minutes.
-
Irradiate the stirred solution with a UV lamp at room temperature.
-
Monitor the reaction progress by ¹H NMR by observing the disappearance of the vinyl proton signals of the butenyl group.
-
Once the reaction is complete (typically 1-4 hours), precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether).
-
Purify the polymer by repeated precipitation or dialysis to remove unreacted thiol and photoinitiator byproducts.
-
Dry the functionalized polymer under vacuum.
-
Characterize the final product by ¹H NMR to confirm the successful functionalization and by GPC to ensure the polymer backbone remained intact.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes described in these application notes.
Caption: RAFT Polymerization Mechanism.
Caption: Thiol-Ene Functionalization Workflow.
Conclusion
The synthesis of functional polymers from this compound derivatives via RAFT polymerization provides a robust platform for creating well-defined macromolecules. The pendant butenyl groups serve as versatile handles for post-polymerization modification using the highly efficient thiol-ene click reaction. This approach allows for the introduction of a wide array of functional groups, enabling the tailoring of polymer properties for specific applications, particularly in the field of drug delivery where precise control over polymer architecture and functionality is paramount. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to explore the potential of these promising functional polymers.
References
- 1. Synthesis and biomedical applications of functional poly(α-hydroxyl acid)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dspace.rpi.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(3-Butenyl)benzoic Acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(3-Butenyl)benzoic acid is a bifunctional molecule possessing a terminal alkene (butenyl group) and a carboxylic acid attached to a benzene ring. This unique combination of a polymerizable group and a functionalizable acid moiety makes it a promising candidate for various applications in materials science. The butenyl group can participate in polymerization reactions, while the carboxylic acid offers a site for conjugation, salt formation, or interaction with surfaces. This document outlines potential applications, detailed experimental protocols, and relevant data for the use of this compound in polymer synthesis, liquid crystal formation, and surface modification. The protocols and data presented are based on established methodologies for structurally related compounds and serve as a guide for researchers.
Application in Polymer Synthesis
The presence of the butenyl group allows this compound to act as a monomer in various polymerization reactions. The resulting polymers would feature pendant benzoic acid groups, which can be further modified or used to tune the polymer's properties, such as solubility, adhesion, and thermal stability.
Free-Radical Polymerization
Application Note: Free-radical polymerization is a common and robust method for polymerizing vinyl monomers. For this compound, this would result in a polymer with a polyethylene backbone and pendant benzoic acid groups. Such polymers could find applications as functional coatings, adhesives, or in drug delivery systems where the carboxylic acid can be used for drug conjugation.
Experimental Protocol: Synthesis of Poly(this compound) via Free-Radical Polymerization
-
Materials: this compound (monomer), Azobisisobutyronitrile (AIBN) (initiator), Anhydrous N,N-Dimethylformamide (DMF) (solvent), Methanol (non-solvent for precipitation).
-
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5 g, 28.4 mmol) and AIBN (e.g., 0.047 g, 0.28 mmol, 1 mol% relative to monomer) in anhydrous DMF (20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
Allow the polymerization to proceed for 24 hours. The viscosity of the solution is expected to increase as the polymer forms.
-
Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing an excess of methanol (e.g., 200 mL) while stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
-
Characterize the resulting polymer using techniques such as ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC).
-
Data Presentation:
| Parameter | Value |
| Monomer:Initiator Ratio | 100:1 |
| Reaction Temperature | 70°C |
| Reaction Time | 24 hours |
| Yield | > 85% (Hypothetical) |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol (Hypothetical) |
| Polydispersity Index (PDI) | 1.5 - 2.5 (Hypothetical) |
Visualization:
Caption: Workflow for free-radical polymerization of this compound.
Application in Liquid Crystals
Benzoic acid derivatives with long alkyl or alkoxy chains are known to exhibit liquid crystalline properties. The butenyl group in this compound could be functionalized to introduce mesogenic units, or the molecule itself might form hydrogen-bonded dimers that exhibit liquid crystalline phases.
Hydrogen-Bonded Liquid Crystals
Application Note: Carboxylic acids can form hydrogen-bonded dimers, which can lead to the formation of liquid crystalline phases. The overall shape and polarity of the dimer influences the type of mesophase formed. The butenyl group could influence the packing and thermal properties of these liquid crystals.
Experimental Protocol: Investigation of Liquid Crystalline Properties
-
Material: this compound.
-
Procedure:
-
Place a small amount of this compound on a clean glass microscope slide.
-
Cover with a coverslip.
-
Place the slide on a hot stage of a polarizing optical microscope (POM).
-
Heat the sample at a controlled rate (e.g., 10°C/min) and observe the changes in texture.
-
Note the temperatures at which phase transitions occur (melting point, clearing point).
-
Cool the sample slowly (e.g., 10°C/min) and observe the texture formation to determine if the mesophases are enantiotropic or monotropic.
-
Corroborate the transition temperatures and determine the enthalpy changes using Differential Scanning Calorimetry (DSC). Heat a small sample (3-5 mg) in an aluminum pan under a nitrogen atmosphere at a scan rate of 10°C/min.
-
Data Presentation:
| Property | Hypothetical Value |
| Melting Point (Solid to LC) | 120 - 140 °C |
| Clearing Point (LC to Isotropic) | 150 - 170 °C |
| Mesophase Type | Nematic or Smectic (to be determined by POM) |
| Enthalpy of Fusion (ΔH_m) | 20 - 30 kJ/mol |
| Enthalpy of Clearing (ΔH_c) | 0.5 - 2.0 kJ/mol |
Visualization:
Caption: Formation of a hydrogen-bonded dimer of this compound.
Application in Surface Modification
The carboxylic acid group of this compound can be used to graft the molecule onto surfaces, thereby altering the surface properties. For example, it could be grafted onto polymer films to enhance hydrophilicity, adhesion, or to provide a reactive handle (the butenyl group) for further functionalization.
Surface Grafting onto Polyethylene
Application Note: The inert surface of polyethylene (PE) can be functionalized to improve properties like printability and adhesion. Grafting this compound onto the PE surface can introduce both polarity (from the carboxylic acid) and a reactive site (the butenyl group) for subsequent reactions.
Experimental Protocol: Surface Grafting of this compound onto Polyethylene Film [1][2]
-
Materials: Polyethylene (PE) film, this compound, Aluminum chloride (AlCl₃), n-heptane, absolute ethanol, Hydrochloric acid (HCl) solution.
-
Procedure:
-
Cut PE film into desired dimensions (e.g., 10 cm x 10 cm).
-
Clean the PE film surface by sonicating in ethanol and then deionized water, followed by drying under a stream of nitrogen.
-
Soften the PE film surface by heating to approximately 95°C using an infrared lamp.[2]
-
Prepare a suspension of AlCl₃ in n-heptane (e.g., 150 mg in 25 mL).
-
Prepare a solution of this compound in absolute ethanol (e.g., 500 mg in 25 mL) and adjust the pH to ~3 with HCl solution.[2]
-
Sequentially spray the AlCl₃ suspension and then the this compound solution onto the softened PE surface.[2]
-
Allow the reaction to proceed for a designated time (e.g., 10 minutes) while maintaining the temperature.
-
Cool the film to room temperature.
-
Thoroughly wash the modified PE film with ethanol and then deionized water to remove any unreacted reagents.
-
Dry the surface-modified PE film.
-
Characterize the surface modification using techniques such as contact angle measurements, X-ray Photoelectron Spectroscopy (XPS), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.
-
Data Presentation:
| Property | Untreated PE | PE grafted with this compound (Hypothetical) |
| Water Contact Angle | ~95° | 60 - 70° |
| Surface Energy | ~32 mN/m | 40 - 50 mN/m |
| O/C ratio (from XPS) | < 0.01 | 0.1 - 0.2 |
Visualization:
Caption: Workflow for surface grafting of this compound onto a polyethylene film.
References
The Versatility of 4-(3-Butenyl)benzoic Acid: A Building Block for Advanced Organic Synthesis
For Immediate Release
Shanghai, China – December 24, 2025 – 4-(3-Butenyl)benzoic acid is emerging as a versatile building block in organic synthesis, offering a unique combination of a reactive terminal alkene and a functionalizable carboxylic acid on a stable aromatic core. This bifunctional molecule holds significant promise for researchers, scientists, and drug development professionals in the creation of novel pharmaceuticals, advanced polymers, and specialized materials. The strategic positioning of the butenyl group at the para position of the benzoic acid allows for a wide array of chemical transformations, making it an invaluable scaffold for library synthesis and lead optimization in drug discovery.
The terminal alkene of the butenyl chain serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. At the same time, the carboxylic acid moiety provides a site for amide bond formation, esterification, and other modifications. This dual reactivity allows for the construction of complex molecular architectures from a readily accessible starting material.
Application in Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, the structural motif of this compound can be elaborated to access a diverse range of pharmacologically active compounds. The butenyl chain can be functionalized to introduce various pharmacophores, while the benzoic acid group can be used to modulate solubility, engage in hydrogen bonding with biological targets, or serve as a point of attachment to a larger molecular scaffold. Benzoic acid and its derivatives have a long history in pharmaceuticals, being key components in drugs ranging from local anesthetics to antifungal agents.[1][2][3][4] The incorporation of a reactive butenyl group opens up new avenues for creating innovative drug candidates.
Polymer Chemistry and Materials Science
The presence of a polymerizable olefin and a functional aromatic acid makes this compound a compelling monomer for the synthesis of functional polymers.[5] Polymers derived from this monomer could possess unique properties, with the benzoic acid moiety contributing to adhesion and rigidity, and the pendant butenyl groups offering sites for cross-linking or post-polymerization modification.[5] Such polymers could find applications in drug delivery systems, functional coatings, and advanced adhesives.[5]
Key Chemical Transformations and Experimental Protocols
The utility of this compound as a building block is underscored by its reactivity in a variety of organic transformations. The following section details protocols for key reactions, adapted from established methodologies for structurally related compounds.[6]
Functionalization of the Butenyl Chain
The terminal alkene of the this compound is a versatile functional group that can undergo a multitude of reactions.
1. Heck Coupling: Synthesis of 4-(3-Aryl-3-butenyl)benzoic Acid Derivatives
The Heck reaction allows for the arylation of the terminal alkene, providing a route to stilbene-like structures.
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed reaction tube, combine this compound (1.0 equiv.), the aryl halide (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Reagents Addition: Add a base (e.g., triethylamine or K₂CO₃, 1.5-3.0 equiv.) and a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Reaction Conditions: Seal the reaction tube and heat to the desired temperature (typically 100-140 °C) for 12-48 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
| Parameter | Condition |
| Reactants | This compound, Aryl halide |
| Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ (2-10 mol%) |
| Base | Triethylamine or K₂CO₃ (1.5-3.0 equiv.) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
| Time | 12-48 hours |
| Table 1: General Conditions for Heck Coupling of this compound. |
2. Suzuki-Miyaura Coupling of Borylated Derivatives
While the butenyl group itself is not a typical substrate for direct Suzuki-Miyaura coupling, it can be first converted to a boronic acid or ester via hydroboration. The resulting organoboron intermediate can then be coupled with organic halides.[7][8]
Experimental Protocol: Two-Step Hydroboration/Suzuki-Miyaura Coupling
Step 1: Hydroboration
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., THF).
-
Reagent Addition: Cool the solution to 0 °C and add a hydroborating agent (e.g., 9-BBN dimer, 1.1 equiv.) portion-wise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.
Step 2: Suzuki-Miyaura Coupling
-
Reagent Addition: To the flask containing the organoborane intermediate, add the aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of the reaction solvent from Step 1 and water).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[6][7]
| Parameter | Condition |
| Reactants | This compound, Aryl halide |
| Hydroborating Agent | 9-BBN dimer (1.1 equiv.) |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) |
| Base | K₂CO₃ (3.0 equiv.) |
| Solvent | THF/Water |
| Temperature | 80-100 °C (Coupling Step) |
| Time | 4-24 hours (Coupling Step) |
| Table 2: General Conditions for a Two-Step Hydroboration/Suzuki-Miyaura Coupling. |
Functionalization of the Carboxylic Acid
The carboxylic acid moiety can be readily converted into a variety of other functional groups.
1. Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry.
Experimental Protocol: Amide Synthesis
-
Activation: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU or HOBt/EDC, 1.1 equiv.) and a base (e.g., DIPEA, 2.0 equiv.).
-
Amine Addition: Stir the mixture at room temperature for 15-30 minutes, then add the desired amine (1.0-1.2 equiv.).
-
Reaction Conditions: Continue stirring at room temperature for 2-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
| Parameter | Condition |
| Reactants | This compound, Amine |
| Coupling Agent | HATU or HOBt/EDC (1.1 equiv.) |
| Base | DIPEA (2.0 equiv.) |
| Solvent | DMF or CH₂Cl₂ |
| Temperature | Room Temperature |
| Time | 2-16 hours |
| Table 3: General Conditions for Amide Synthesis from this compound. |
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic utility of this compound.
Caption: Synthetic transformations of this compound.
Caption: Workflow for library synthesis.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for a wide range of chemical modifications, providing access to a rich diversity of molecular structures. For researchers in drug discovery and materials science, this compound offers a powerful tool for the development of novel and innovative products. The protocols and data presented here serve as a guide for harnessing the synthetic potential of this promising molecule.
References
- 1. The uses of benzoic acid in the pharmaceutical industry [aozunchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. snowhitechem.com [snowhitechem.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Note: HPLC Analysis of 4-(3-Butenyl)benzoic Acid
Introduction
4-(3-Butenyl)benzoic acid is a benzoic acid derivative with potential applications in pharmaceutical and materials science research. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research and development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such organic compounds. This application note presents a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
While specific validated methods for this compound are not widely published, this protocol is based on established methods for similar aromatic carboxylic acids, such as benzoic acid.[1][2][3] The methodology is designed to be a starting point for method development and validation in a research setting.
Principle of the Method
The proposed method utilizes reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being a moderately non-polar compound, will be retained on the column and then eluted by a gradient of the organic solvent. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is recommended to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1] Detection is achieved using a UV detector, as the benzene ring in the molecule absorbs UV light.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Trifluoroacetic acid (TFA) or formic acid.
-
Standard: A pure reference standard of this compound.
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
All mobile phases should be filtered through a 0.45 µm filter and degassed prior to use.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1-100 µg/mL).
4. HPLC Method Parameters
The following are recommended starting parameters for method development. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 40% B to 90% B over 10 minutes |
| Hold at 90% B for 2 minutes | |
| Return to 40% B over 1 minute | |
| Equilibrate at 40% B for 5 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
5. Data Analysis
The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from the peak areas of the working standards.
Data Presentation
The following table summarizes the expected quantitative data for the proposed HPLC method. These are estimated values and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | 5 - 8 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
This application note provides a foundational HPLC method for the analysis of this compound. Researchers and scientists are encouraged to adapt and validate this method for their specific applications and instrumentation.
References
Application Notes and Protocols for the Synthesis of 4-(3-Butenyl)benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed general procedure for the synthesis of 4-(3-butenyl)benzoic acid esters, valuable intermediates in organic synthesis and drug discovery. The protocols outlined below are based on established organometallic cross-coupling reactions and standard esterification methods.
Introduction
This compound and its esters are versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials. The presence of both an aromatic ring, which can be further functionalized, and a terminal alkene, which is amenable to a variety of transformations (e.g., oxidation, metathesis, polymerization), makes these compounds highly useful. This document details a primary synthetic route involving a transition metal-catalyzed cross-coupling reaction, which is an efficient method for forming the key carbon-carbon bond.
General Synthetic Strategy
The principal strategy for the synthesis of this compound esters involves the cross-coupling of a 4-halobenzoic acid ester with a suitable 3-butenyl organometallic reagent. An iron-catalyzed Kumada-type coupling is a cost-effective and efficient choice. An alternative two-step route involves the synthesis of this compound followed by esterification.
Primary Synthetic Route: Iron-Catalyzed Cross-Coupling
A robust and scalable approach is the iron-catalyzed cross-coupling of a 3-butenyl Grignard reagent with a methyl 4-halobenzoate. This method is adapted from a well-established procedure for the synthesis of 4-alkylbenzoic acid esters.[1]
Caption: General workflow for the synthesis of this compound esters.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(3-Butenyl)benzoate via Iron-Catalyzed Cross-Coupling
This protocol describes the synthesis of methyl 4-(3-butenyl)benzoate from methyl 4-chlorobenzoate and 3-butenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
4-Bromo-1-butene
-
1,2-Dibromoethane (for Grignard initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 4-chlorobenzoate
-
Iron(III) acetylacetonate [Fe(acac)3]
-
N-Methyl-2-pyrrolidone (NMP)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Part A: Preparation of 3-Butenylmagnesium Bromide
-
Under an inert atmosphere (argon or nitrogen), charge a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel with magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a few drops of 1,2-dibromoethane to initiate the reaction (observe for bubbling).
-
Prepare a solution of 4-bromo-1-butene in anhydrous THF and add it to the addition funnel.
-
Add the 4-bromo-1-butene solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Allow the resulting dark grey solution of 3-butenylmagnesium bromide to cool to room temperature.
Part B: Iron-Catalyzed Cross-Coupling
-
In a separate oven-dried, two-necked round-bottomed flask under an inert atmosphere, prepare a solution of methyl 4-chlorobenzoate, iron(III) acetylacetonate, anhydrous THF, and NMP.
-
Cool this solution to 0 °C in an ice bath.
-
Rapidly add the freshly prepared 3-butenylmagnesium bromide solution (from Part A) to the cooled solution of methyl 4-chlorobenzoate and catalyst via a cannula. An immediate color change should be observed.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 15-20 minutes.
-
Quench the reaction by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 4-(3-butenyl)benzoate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Expected Yield and Purity: Based on analogous reactions, yields are expected to be in the range of 70-90%.[1] Purity should be assessed by NMR and GC-MS.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >95% after chromatography |
| Appearance | Colorless to pale yellow oil |
Protocol 2: Saponification of Methyl 4-(3-Butenyl)benzoate to this compound
Materials:
-
Methyl 4-(3-butenyl)benzoate
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, dissolve methyl 4-(3-butenyl)benzoate in methanol.
-
Add 1 M aqueous NaOH solution.
-
Heat the mixture at reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and then acidify to pH ~2 by the slow addition of 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization (e.g., from hexanes).
Expected Yield: Yields for saponification are typically quantitative.
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | White solid |
Protocol 3: General Esterification of this compound
This protocol describes a standard Fischer esterification.
Materials:
-
This compound
-
Desired alcohol (R'OH, e.g., ethanol, butanol)
-
Concentrated sulfuric acid (H2SO4)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, a large excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid.
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Quantitative Data Summary:
| Starting Material | Product | Reagents | Typical Yield | Reference Method |
| Methyl 4-chlorobenzoate | Methyl 4-(3-butenyl)benzoate | 3-Butenylmagnesium bromide, Fe(acac)3 | 70-90% | Iron-catalyzed cross-coupling[1] |
| Methyl 4-(3-butenyl)benzoate | This compound | NaOH, MeOH/H2O | >90% | Saponification[1] |
| This compound | Ethyl 4-(3-butenyl)benzoate | Ethanol, H2SO4 | 80-95% | Fischer Esterification[2][3] |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for the Grignard reaction.
-
Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,2-Dibromoethane is a suspected carcinogen. Handle with appropriate precautions.
References
Cross-coupling reactions for functionalization of 4-(3-Butenyl)benzoic acid
An Application Note and Protocols for the Functionalization of 4-(3-Butenyl)benzoic Acid via Cross-Coupling Reactions
Introduction
This compound is a bifunctional organic scaffold that holds significant potential in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a terminal alkene and a carboxylic acid-substituted aromatic ring, presents two distinct sites for chemical modification. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective functionalization of this molecule, enabling the synthesis of diverse derivatives.[1] These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and efficiency in forming carbon-carbon and carbon-heteroatom bonds.[2][3]
This document provides detailed application notes and experimental protocols for the functionalization of this compound at both the butenyl side chain and the aromatic ring. The methodologies described herein are designed to serve as a robust starting point for researchers and drug development professionals.
Strategy 1: Functionalization of the Butenyl Side Chain
The terminal alkene of the butenyl group is a prime site for modification. Key cross-coupling strategies include the Heck reaction for direct arylation/vinylation and the functionalization of a pre-activated vinyl halide derivative via Suzuki or Sonogashira couplings.
Reductive Heck Reaction for Hydroarylation
The reductive Heck reaction, a variation of the classic Mizoroki-Heck reaction, allows for the formal hydroarylation of terminal alkenes.[4] Instead of β-hydride elimination to form a substituted alkene, the alkylpalladium(II) intermediate is intercepted to yield a hydrofunctionalized product.[4] This method is notable for its operational simplicity and compatibility with various functional groups.[5]
References
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for 4-(3-Butenyl)benzoic acid
Technical Support Center: Suzuki Coupling Reactions
Topic: Optimizing Suzuki Coupling Reaction Conditions for the Synthesis of 4-(3-Butenyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound, a common challenge involving a less reactive vinylboronic acid derivative and a functionalized aryl halide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction to synthesize this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions are a common issue and can often be traced back to several key areas.[1] A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality and Stability:
-
Organoboron Reagent: The stability of the boronic acid or ester is a primary reason for low yields.[2] Vinylboronic acids can be susceptible to degradation and protodeboronation (replacement of the boron group with a hydrogen atom).[1][3] Consider using a more stable derivative like a pinacol ester or an MIDA boronate.[4] Ensure the reagent is fresh and has been stored correctly.
-
Aryl Halide: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[1][5] If you are using an aryl chloride, the reaction is inherently more challenging and requires a highly active catalyst system.[4][6]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air.[1] Phosphine ligands are particularly prone to oxidation.[1] Always use fresh reagents stored under an inert atmosphere.
-
Solvent and Base: Ensure solvents are anhydrous (if required by the protocol) and properly degassed to remove oxygen, which can deactivate the catalyst.[1][7] The purity of the base is also essential.
-
-
Reaction Atmosphere:
-
The palladium catalyst in its active Pd(0) state is sensitive to oxygen.[7] It is critical to establish and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Ensure all reagents and solvents are thoroughly degassed by sparging with inert gas or using freeze-pump-thaw cycles.
-
Q2: I am observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?
A2: Several side reactions can compete with the desired cross-coupling, reducing the overall yield.[3][8]
-
Homocoupling: This is the self-coupling of the boronic acid or the aryl halide to form biaryl or diene byproducts.[3][7] It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[7]
-
Solution: Ensure the reaction is rigorously degassed. Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring efficient precatalyst reduction can minimize this side reaction.[7]
-
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, consuming your nucleophile.[1][3] This is especially problematic with electron-deficient or unstable boronic acids.[1]
-
Dehalogenation: The aryl halide starting material is reduced, replacing the halide with a hydrogen atom.[2][3] This can occur if the palladium complex reacts with a hydride source in the mixture, such as an amine base or alcohol solvent.[2]
-
Solution: Choose a non-reducing solvent and base combination where possible.
-
-
β-Hydride Elimination: This is a potential issue when using alkylboron reagents that have hydrogen atoms on the beta-carbon.[3] For the 3-butenyl group, this is less of a concern as it is a vinylboronic acid, but it is a critical consideration for sp³-hybridized partners.[9]
The diagram below illustrates the main Suzuki cycle and common off-cycle side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of 4-(3-Butenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 4-(3-butenyl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses common problems and questions related to the primary synthetic routes for this compound: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Heck) and Grignard Reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Question 1: I am attempting a Suzuki-Miyaura coupling between a 4-halobenzoic acid derivative and a butenylboronic acid species, but I am observing low yields of the desired this compound. What are the potential causes and solutions?
Answer:
Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. The primary concerns are catalyst inhibition, substrate solubility, and competing side reactions.
-
Catalyst Inhibition: The carboxylic acid functionality can coordinate with the palladium catalyst, potentially leading to its deactivation.
-
Troubleshooting:
-
Protecting Group Strategy: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands that can help stabilize the palladium catalyst and prevent strong coordination with the carboxylate.
-
-
-
Substrate Solubility: Under the basic conditions required for the Suzuki coupling, the benzoic acid starting material will be deprotonated to its carboxylate salt. This salt may have poor solubility in common organic solvents, impeding the reaction.
-
Troubleshooting:
-
Solvent System: Use a solvent system that can accommodate both polar and nonpolar species, such as a mixture of toluene and water, or employ a phase-transfer catalyst.
-
Esterification: As mentioned above, converting the carboxylic acid to an ester will improve its solubility in organic solvents.
-
-
-
Side Reactions: The most common side reactions in Suzuki-Miyaura couplings are homocoupling of the starting materials and protodeboronation of the boronic acid.
-
Homocoupling: This involves the coupling of two molecules of the aryl halide or two molecules of the boronic acid. It is often exacerbated by the presence of oxygen.
-
Mitigation: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is more likely to occur with electron-rich boronic acids and at elevated temperatures.
-
Mitigation: Use the mildest effective base and temperature for the reaction. A common strategy is to use potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base.
-
-
Question 2: What are the expected side products in a Heck reaction between 4-bromobenzoic acid and 1-butene?
Answer:
The Heck reaction, which couples an alkene with an aryl halide, is a viable route to this compound. However, a primary side reaction to consider is alkene isomerization .
-
Alkene Isomerization: The palladium hydride intermediate formed during the catalytic cycle can re-add to the product alkene in a different orientation, leading to the formation of regioisomers of the butenyl group attached to the benzoic acid. This can result in a mixture of products with the double bond at different positions within the butenyl chain.
-
Mitigation:
-
Base Selection: The choice of base can influence the rate of reductive elimination versus isomerization. Using a strong base can sometimes minimize this side reaction.
-
Ligand Effects: The use of specific phosphine ligands can also control the regioselectivity of the β-hydride elimination step, thus reducing isomerization.
-
-
A summary of potential side products in palladium-catalyzed cross-coupling reactions is provided in the table below.
| Reaction Type | Common Side Products | Mitigation Strategies |
| Suzuki-Miyaura Coupling | Homocoupling of aryl halide (e.g., 4,4'-biphenyldicarboxylic acid from 4-bromobenzoic acid) | Thoroughly degas the reaction mixture; maintain an inert atmosphere. |
| Homocoupling of boronic acid | Use a well-defined catalyst; control stoichiometry. | |
| Protodeboronation of boronic acid (formation of butene) | Use mild reaction conditions (temperature and base). | |
| Heck Reaction | Isomers of this compound (e.g., 4-(2-butenyl)benzoic acid, 4-(1-butenyl)benzoic acid) | Optimize base and ligand selection; control reaction temperature. |
Grignard Reactions
Question 3: I am trying to synthesize this compound via a Grignard reaction, but the yield is very low. What are the likely issues?
Answer:
The synthesis of this compound using a Grignard reagent can be approached in two main ways, each with its own challenges:
-
Carboxylation of a 4-(3-butenyl)phenylmagnesium halide: This involves reacting the Grignard reagent formed from 4-(3-butenyl)bromobenzene with carbon dioxide.
-
Coupling of a 4-halobenzoate Grignard reagent with a butenyl halide: This is less common and more prone to side reactions.
The most significant challenge in any Grignard reaction is the presence of acidic protons and water .
-
Quenching of the Grignard Reagent: Grignard reagents are extremely strong bases and will react with any source of protons that is more acidic than an alkane. This includes water, alcohols, and carboxylic acids.
-
Troubleshooting:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction must be performed under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.
-
Starting Material Purity: The starting 4-halobenzoic acid must be protected as an ester before attempting to form a Grignard reagent from a derivative or reacting it with another Grignard reagent. The acidic proton of the carboxylic acid will instantly quench the Grignard reagent.
-
-
-
Side Product Formation: A common side product in the formation of aryl Grignard reagents is the Wurtz-type homocoupling of the aryl halide.
-
Biphenyl Formation: In the preparation of a phenylmagnesium halide, a significant byproduct can be the formation of a biphenyl derivative. For example, when starting from a 4-halobenzoic acid derivative, the formation of 4,4'-biphenyldicarboxylic acid (after deprotection) can occur.
-
Mitigation:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Avoid excessively high temperatures during the formation of the Grignard reagent.
-
-
-
A summary of potential side products in Grignard reactions for this synthesis is provided below.
| Starting Materials | Key Side Product | Mitigation Strategies |
| 4-Bromo- or 4-iodobenzoic acid ester + Mg | 4,4'-Biphenyldicarboxylic acid ester | Slow addition of the aryl halide; maintain moderate reaction temperature. |
| 4-Halobenzoic acid ester + 3-Butenylmagnesium bromide | Unreacted starting materials due to reagent quenching | Ensure strictly anhydrous conditions; protect the carboxylic acid. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate and 3-Butenylboronic Acid
-
Reaction Setup: To a dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq.), 3-butenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., a 3:1 mixture of toluene and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Hydrolysis: Purify the crude methyl 4-(3-butenyl)benzoate by column chromatography. Subsequently, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., refluxing with NaOH in methanol/water followed by acidic work-up).
Protocol 2: Grignard Reaction of Methyl 4-bromobenzoate with 3-Butenylmagnesium Bromide
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.5 eq.). Add a small crystal of iodine. Slowly add a solution of 3-bromobut-1-ene (1.2 eq.) in anhydrous THF to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
Coupling Reaction: To a separate flame-dried flask under an inert atmosphere, add a solution of methyl 4-bromobenzoate (1.0 eq.) in anhydrous THF and a suitable cross-coupling catalyst (e.g., a palladium or iron catalyst). Cool the solution in an ice bath.
-
Addition: Slowly add the prepared 3-butenylmagnesium bromide solution to the cooled solution of the ester via a cannula.
-
Work-up and Hydrolysis: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry. Purify the resulting ester and then hydrolyze to the carboxylic acid.
Visualizations
Logical Workflow for Troubleshooting Low Yields in Suzuki-Miyaura Coupling
Technical Support Center: Purification of Crude 4-(3-Butenyl)benzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(3-butenyl)benzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. To purify this compound, the crude material is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution slowly cools, the solubility of the this compound decreases, and it crystallizes out of the solution, leaving the impurities dissolved in the cold solvent (mother liquor). The pure crystals can then be collected by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should:
-
Dissolve the this compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.
-
Either not dissolve the impurities at all, so they can be filtered off from the hot solution, or dissolve them very well, so they remain in the mother liquor upon cooling.
-
Not react chemically with this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of this compound to prevent the compound from "oiling out".
Commonly used solvents for the recrystallization of benzoic acid and its derivatives include water, ethanol, methanol, and mixtures of these solvents.[1][2] For compounds with similar structures, like 4-vinylbenzoic acid, methanol and dichloromethane have been noted as suitable solvents.[3][4][5][6][7]
Q3: How can I improve the recovery yield of pure this compound?
A3: To maximize the yield, you should:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.
-
Allow the solution to cool slowly and without disturbance to promote the formation of large, pure crystals.
-
After slow cooling to room temperature, cool the flask in an ice bath to further decrease the solubility of the product and induce maximum crystallization.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any adhering mother liquor without re-dissolving the product.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solid compound melts and forms a liquid layer instead of crystallizing from the solution.[8] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too rapidly. To prevent this, you can:
-
Choose a solvent with a lower boiling point.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.
-
Ensure a slow cooling rate to allow for proper crystal lattice formation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. The compound is highly impure. | 1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Consider pre-purification by another method or use a larger volume of solvent and then partially evaporate it. |
| The recovered crystals are colored. | The crude sample contains colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
| The yield of recovered crystals is very low. | 1. Too much solvent was used. 2. The crystals were washed with solvent that was not ice-cold. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Ensure the washing solvent is thoroughly chilled. 3. Preheat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
| The melting point of the purified crystals is broad or lower than the literature value. | The crystals are still impure or are not completely dry. | 1. Repeat the recrystallization process. 2. Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove any residual solvent. |
Quantitative Data: Solubility of Benzoic Acid and Related Compounds
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 25 | 0.34 |
| Water | 95 | 5.90 |
| Methanol | 23 | 71.5 |
| Ethanol | 23 | 55.9 |
| Acetone | 20 | 54.2 |
Data sourced from various online chemical property databases.
Experimental Protocol: Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary tests or the data above, select a suitable solvent or solvent pair. An ethanol/water or methanol/water mixture is often a good starting point for benzoic acid derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. usbio.net [usbio.net]
- 4. 4-Vinylbenzoic acid | 1075-49-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 4-Vinylbenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 7. 4-Vinylbenzoic acid CAS#: 1075-49-6 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-(3-Butenyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3-Butenyl)benzoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and versatile methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions and Grignard reagent-based approaches. The three primary routes are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester derivative of the butenyl group with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid).[1]
-
Heck Reaction: This route couples a 4-halobenzoic acid with a butene derivative, such as 1-butene or 3-buten-1-ol.[2][3]
-
Grignard Reaction: This can be approached in two ways:
Q2: I am experiencing low to no yield in my Suzuki coupling reaction. What are the first things to check?
A2: When a Suzuki coupling fails, a systematic check of the following parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in-situ.[6] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][6] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of the starting materials. Boronic acids, especially vinylboronic acids, can be unstable and undergo protodeboronation.[6][7]
-
Base and Solvent Selection: The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the reactants or products.[8] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.[6]
-
Carboxylic Acid Interference: The carboxylic acid group can be deprotonated under basic conditions, forming a carboxylate salt. This salt may have poor solubility in organic solvents, hindering the reaction.[1]
Q3: How can I prevent the protodeboronation of my butenylboronic acid reagent?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] To minimize this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[6]
-
Use a Stable Boronic Acid Derivative: Consider using a more stable derivative like a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are more resistant to protodeboronation.[9] Alternatively, diethanolamine can be used to form a stable, crystalline adduct that can be used directly in the coupling reaction.[10]
Q4: My Heck reaction is giving a mixture of products and low yield. What are the likely causes?
A4: Low yield and product mixtures in Heck reactions can often be attributed to:
-
Isomerization of the Alkene: The double bond in the butenyl group can migrate, leading to a mixture of isomers. The choice of catalyst and ligand can influence this.
-
β-Hydride Elimination: This is a key step in the catalytic cycle but can sometimes lead to undesired products if not controlled.[11]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, leading to reduced activity.
-
Base Strength: The base is crucial for regenerating the Pd(0) catalyst. An inappropriate base can lead to a stalled reaction.[12]
Q5: What are the key challenges when using a Grignard-based synthesis for this molecule?
A5: Grignard reactions require strict anhydrous conditions as the Grignard reagent is a strong base and will react with any acidic protons, including water.[4] Specific challenges include:
-
Initiation: The formation of the Grignard reagent from magnesium and an organohalide can sometimes be difficult to initiate. Activation of the magnesium surface with iodine or 1,2-dibromoethane may be necessary.[5]
-
Side Reactions: When using allylic halides to form the Grignard reagent, Wurtz coupling (homocoupling of the halide) can be a significant side reaction.[13]
-
Functional Group Tolerance: Grignard reagents are not compatible with acidic functional groups. Therefore, if starting with 4-bromobenzoic acid, the carboxylic acid must be protected before forming the Grignard reagent.
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst. Consider an air-stable precatalyst like a palladacycle.[6] |
| Insufficient degassing (oxygen contamination) | Degas the solvent thoroughly (e.g., by bubbling with argon for 30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[1] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).[1][6] Ensure the base is soluble enough or that stirring is vigorous in biphasic systems. Try different solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| Poor solubility of the carboxylate salt | Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction, followed by hydrolysis.[1] | |
| Significant Protodeboronation | Base is too strong or aqueous conditions | Use a milder base like KF or K₂CO₃.[6] Switch to anhydrous conditions with a suitable base (e.g., K₃PO₄ in dry dioxane). |
| Unstable boronic acid | Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[9] Prepare the diethanolamine adduct of the boronic acid.[10] | |
| Homocoupling of Starting Materials | Presence of oxygen | Improve degassing procedures.[6] |
| Catalyst system | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst that requires in-situ reduction.[1] |
Heck Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Catalyst deactivation | Ensure an inert atmosphere. Use fresh, high-purity catalyst and reagents. |
| Inappropriate base | Screen different bases such as triethylamine, potassium carbonate, or sodium acetate.[2] | |
| Low reaction temperature | Gradually increase the reaction temperature, but be aware that excessive heat can lead to catalyst decomposition. | |
| Formation of Isomeric Products | Double bond migration | Experiment with different phosphine ligands to control the regioselectivity of the migratory insertion and β-hydride elimination steps. |
| Formation of Reduced Product | Reductive Heck pathway | This can occur if a hydride source is present. Ensure the reaction is free from potential hydride donors unless a reductive Heck reaction is desired.[14] |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling
This protocol is an adaptation for the synthesis of this compound from 4-bromobenzoic acid and a suitable butenylboronic acid derivative.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
3-Butenylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, 3-butenylboronic acid pinacol ester, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Method 2: Heck Reaction
This protocol describes a potential synthesis of this compound from 4-bromobenzoic acid and 1-butene.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
1-Butene (can be bubbled through the solution or added as a liquefied gas)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a pressure-rated reaction vessel, add 4-bromobenzoic acid, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF and triethylamine.
-
Introduce 1-butene into the vessel.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, carefully vent the vessel.
-
Dilute the reaction mixture with water and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Troubleshooting flowchart for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in polymerization of 4-(3-Butenyl)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the polymerization of 4-(3-butenyl)benzoic acid. It provides troubleshooting advice for common issues, particularly low monomer conversion, along with detailed experimental protocols and comparative data based on analogous monomer systems.
Disclaimer: Direct literature on the polymerization of this compound is limited. The guidance and protocols provided herein are based on established principles of radical polymerization and data from structurally similar monomers, such as 4-vinylbenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerization of this compound has very low or no conversion. What are the most common causes?
Low monomer conversion is a frequent issue in radical polymerization and can typically be attributed to one or more of the following factors:
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of radical polymerizations. The growing polymer chain radical can react with molecular oxygen to form a much less reactive peroxide radical, which significantly slows or halts the propagation step.[1]
-
Monomer Impurities: The purity of your this compound monomer is critical. Impurities, including any residual inhibitors from synthesis or storage (like butylated hydroxyl toluene - BHT), can scavenge radicals and terminate the polymerization prematurely.[1][2][3]
-
Inefficient Initiation: The choice and concentration of the radical initiator are crucial. The initiator may have a low decomposition rate at the chosen reaction temperature, or its concentration may be too low to generate a sufficient number of initial radicals.[4] Conversely, excessively high initiator concentrations can lead to premature termination by combination of growing chains with initiator radicals.[1]
-
Inappropriate Solvent Choice: The solvent can influence the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization. For monomers with functional groups like carboxylic acids, solvent polarity can play a significant role.[4]
-
Suboptimal Reaction Temperature: The reaction temperature affects the decomposition rate of the initiator and the propagation rate of the polymer chains. A temperature that is too low will result in a very slow reaction, while a temperature that is too high can increase the rate of side reactions or lead to polymer degradation.[4][5]
Q2: How can I effectively remove oxygen from my polymerization reaction?
Thorough deoxygenation is essential for successful radical polymerization. The most common and effective method is performing multiple freeze-pump-thaw cycles .[2]
-
Procedure:
-
Freeze: The reaction flask containing the monomer and solvent is sealed and completely frozen using liquid nitrogen. This prevents the loss of volatile components during the vacuum step.
-
Pump: The flask is connected to a high-vacuum line (Schlenk line) to remove the gases from the headspace above the frozen mixture.
-
Thaw: The flask is then thawed, allowing dissolved gases to be released into the headspace.
-
Repeat: This cycle should be repeated at least three times to ensure a sufficient level of deoxygenation. After the final cycle, the flask is backfilled with an inert gas like nitrogen or argon.
-
Q3: The carboxylic acid group on my monomer seems to be causing issues. How does it affect the polymerization?
The carboxylic acid functionality can influence the polymerization in several ways, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP):
-
Catalyst Interaction: In ATRP, the acidic proton of the carboxylic acid can react with the nitrogen-based ligands of the copper catalyst complex, protonating them and reducing the catalyst's activity. This can lead to poor control and low conversion rates.[6]
-
Solubility: The carboxylic acid group affects the monomer's and polymer's solubility. A solvent that can solubilize both, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is often required.
-
Hydrogen Bonding: Hydrogen bonding involving the carboxylic acid can influence the reactivity of the monomer and the conformation of the growing polymer chain.
For ATRP, it is often necessary to protect the carboxylic acid group (e.g., as an ester) before polymerization and then deprotect it post-polymerization.[7] For conventional free-radical or RAFT polymerization, the carboxylic acid is generally more tolerated.[8][9]
Q4: I am using a controlled radical polymerization technique (RAFT) but still getting low conversion and poor control. What should I check?
For Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, in addition to the general points above, consider the following:
-
RAFT Agent Suitability: The choice of RAFT agent is critical and depends on the monomer being polymerized. For styrenic monomers like this compound, dithiobenzoates or trithiocarbonates are typically effective. An inappropriate RAFT agent can lead to poor control over the polymerization.[10]
-
Ratio of Reagents: The molar ratio of monomer to RAFT agent to initiator ([Monomer]:[RAFT]:[Initiator]) determines the target molecular weight and the rate of polymerization. An optimal ratio is key for achieving good control and high conversion. A common starting point for styrenic monomers is a ratio around 100:1:0.1 to 200:1:0.2.[10]
-
Reaction Time: RAFT polymerizations can sometimes be slower than conventional free-radical polymerizations. It may be necessary to extend the reaction time to achieve high conversion.
Data Presentation: Polymerization of an Analogous Monomer
The following tables summarize typical reaction conditions for the polymerization of 4-vinylbenzoic acid (4VBA), a structural analog of this compound, which can be used as a starting point for experimental design.
Table 1: Conventional Free-Radical Polymerization of 4-Vinylbenzoic Acid Derivatives
| Initiator | Monomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|---|---|
| AIBN | Pentafluorophenyl 4-vinylbenzoate | 1,4-Dioxane | 60 | 16 | ~90 | 20,000-50,000 | ~2.0 |
| AIBN | N-succinimide 4-vinylbenzoate | DMF | 70 | 24 | >95 | 15,000 | <1.1 |
(Data synthesized from various sources on activated ester derivatives of 4-vinylbenzoic acid for illustration)[11][12][13]
Table 2: RAFT Polymerization of 4-Vinylbenzoic Acid (4VBA)
| RAFT Agent | Initiator | [4VBA]:[RAFT]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|---|---|---|
| DDMAT¹ | AIBN | 200:1:0.2 | DMF | 70 | 8 | 76 | 18,000 | 1.15 |
| CPADB² | AIBN | 180:1.2:1 (relative ratio) | DMF | 70 | 24 | ~80 | 16,400 | 1.18 |
¹DDMAT: S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (used for 4-vinylbenzaldehyde, a similar monomer)[14] ²CPADB: Cumyl phenyldithioacetate (used for polystyrene macro-CTA chain extension with 4VBA)[10]
Experimental Protocols
Protocol 1: Monomer Purification (Removal of Inhibitor)
Purpose: To remove radical inhibitors (e.g., BHT) from the this compound monomer prior to polymerization.
-
Dissolution: Dissolve the this compound monomer in a suitable solvent in which it is highly soluble (e.g., ethyl acetate or dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash with an aqueous sodium hydroxide solution (e.g., 1 M NaOH) three times. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase.
-
Neutralization: Wash the organic layer with deionized water until the pH of the aqueous wash is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Storage: The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator for a short period.[2]
Protocol 2: Conventional Free-Radical Polymerization
-
Setup: Place purified this compound (e.g., 1.0 g, 5.68 mmol) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) (e.g., 9.3 mg, 0.057 mmol, 1 mol%) into a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., 5 mL of DMF) to dissolve the monomer and initiator.
-
Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 24 hours). The solution may become more viscous as the polymer forms.
-
Termination & Isolation: To terminate the polymerization, cool the flask to room temperature and expose the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or diethyl ether) while stirring vigorously.
-
Purification & Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer using techniques such as ¹H NMR (to confirm structure and calculate conversion), FT-IR (to identify functional groups), and Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI).
Protocol 3: RAFT Polymerization
-
Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the purified this compound (e.g., 1.0 g, 5.68 mmol), a suitable RAFT agent (e.g., S,S-dibenzyl trithiocarbonate), and a radical initiator (e.g., AIBN). The molar ratio should be carefully calculated to target a specific degree of polymerization (e.g., [Monomer]:[RAFT]:[Initiator] = 200:1:0.2).
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF or 1,4-dioxane) to achieve a desired monomer concentration (e.g., 1-2 M).
-
Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles.
-
Initiation: Backfill the flask with an inert gas and place it in a preheated oil bath (e.g., 70 °C) with stirring.
-
Monitoring: The polymerization can be monitored by taking aliquots at different time points (under an inert atmosphere) and analyzing the monomer conversion by ¹H NMR.
-
Termination & Isolation: Once the desired conversion is reached, terminate the reaction by cooling the flask in an ice bath and exposing it to air. Isolate the polymer by precipitation into a non-solvent as described in the free-radical protocol.
-
Purification & Drying: Collect, wash, and dry the polymer under vacuum.
-
Characterization: Analyze the polymer by GPC to determine Mn and PDI. The linear evolution of Mn with conversion and a low PDI (<1.3) are indicators of a well-controlled polymerization.[10][14]
Visualizations
Caption: Troubleshooting decision tree for low monomer conversion.
Caption: Experimental workflow for radical polymerization.
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. polymersource.ca [polymersource.ca]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling in cross-coupling reactions of 4-(3-Butenyl)benzoic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 4-(3-Butenyl)benzoic acid in cross-coupling reactions. The focus is on preventing the formation of homocoupling byproducts and addressing challenges related to the substrate's functional groups.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my cross-coupling reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other, forming a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling, two molecules of your organoboron reagent can couple to form a biaryl byproduct. This is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate due to its structural similarity to the target molecule.[1]
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the organoboron reagent.[1][2] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to increased homocoupling.[3]
Q3: How does the carboxylic acid group on this compound affect the cross-coupling reaction?
A3: The carboxylic acid group is generally tolerated in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[4][5] However, it will react with the base in the reaction mixture, so you will need to use at least one extra equivalent of base to neutralize it.[4] A potential issue is the solubility of the resulting carboxylate salt, which may not be soluble in common organic solvents, potentially slowing down the reaction.[4] In some cases, protecting the carboxylic acid as an ester may be a safer approach to avoid solubility issues and potential side reactions.[4]
Q4: Can the butenyl group in my substrate participate in side reactions?
A4: While the terminal double bond in the 3-butenyl group is generally stable under many cross-coupling conditions, side reactions such as isomerization or participation in Heck-type reactions are possible, depending on the specific reaction conditions and catalyst system used. Careful selection of ligands and reaction temperature can help minimize these unwanted side reactions.
Q5: What are the best practices to minimize homocoupling?
A5: To minimize homocoupling, it is crucial to rigorously exclude oxygen from your reaction. This can be achieved by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][6] Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources.[3] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can be beneficial.[2][3] Employing bulky, electron-rich phosphine ligands can also help to favor the desired cross-coupling pathway.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of homocoupling byproduct | Presence of oxygen in the reaction mixture. | Degas all solvents and reagents thoroughly. Use a "freeze-pump-thaw" method for solvents for highly sensitive reactions. Ensure a leak-proof setup under a positive pressure of inert gas (N₂ or Ar).[3][6] |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Alternatively, add a mild reducing agent such as potassium formate before adding the catalyst.[2] | |
| Inappropriate ligand selection. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired reductive elimination step.[3] | |
| Low or no yield of the desired product | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligands. Consider using a pre-formed, air-stable precatalyst. |
| Insufficient base. | Since this compound has an acidic proton, ensure at least one extra equivalent of base is added to neutralize it, in addition to the amount required for the catalytic cycle.[4] | |
| Poor solubility of the carboxylate salt. | If solubility is an issue, consider using a different solvent system, such as a mixture of an organic solvent and water, or a more polar aprotic solvent like DMF or dioxane.[4] Alternatively, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. | |
| Low reaction temperature. | For some sterically hindered or less reactive substrates, a higher temperature (80-110 °C) may be required.[7] | |
| Formation of multiple unidentified byproducts | Side reactions involving the butenyl group. | Optimize the reaction temperature and time. Screen different ligands that may offer better selectivity. Analyze the byproducts to understand the reaction pathway and adjust conditions accordingly. |
| Protodeboronation of the organoboron reagent. | This side reaction, where the boronic acid group is replaced by a hydrogen, can be promoted by excess base or water.[8] Consider using a less reactive boronic acid derivative like a pinacol ester to control the release of the active boron species.[3] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol for this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
Materials:
-
This compound derivative (e.g., 4-(3-butenyl)phenyl bromide) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (3.0-4.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 mmol). Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table presents illustrative data for a Suzuki-Miyaura cross-coupling reaction, highlighting the impact of reaction conditions on yield and homocoupling.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 65 | 15 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (3) | Toluene/H₂O | 100 | 85 | <5 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (4) | Dioxane/H₂O | 90 | 92 | <2 |
| 4 | Pd(OAc)₂ (2) (in air) | PPh₃ (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 30 | 45 |
Note: This data is representative and actual results may vary depending on the specific substrates and reaction scale.
Visualizations
Caption: Competing pathways of cross-coupling and homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Challenges in the characterization of 4-(3-Butenyl)benzoic acid
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for the analytical characterization of 4-(3-Butenyl)benzoic acid. It is intended for researchers, chemists, and quality control professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly based on the solvent used. However, the following table summarizes the anticipated peak positions and multiplicities for a standard solvent like CDCl₃.
Table 1: Predicted NMR Chemical Shifts for this compound in CDCl₃
| ¹H NMR | Assignment | Predicted Shift (ppm) | Multiplicity |
|---|---|---|---|
| Carboxylic Acid | -COOH | 10.0 - 12.5 | Broad Singlet |
| Aromatic | Ar-H (ortho to COOH) | 8.05 | Doublet |
| Aromatic | Ar-H (ortho to butenyl) | 7.25 | Doublet |
| Vinyl | -CH=CH₂ | 5.80 - 5.95 | Multiplet |
| Vinyl | =CH₂ (trans) | 5.10 | Doublet of triplets |
| Vinyl | =CH₂ (cis) | 5.05 | Doublet of triplets |
| Allylic | Ar-CH₂- | 2.80 | Triplet |
| Methylene | -CH₂-CH= | 2.45 | Quartet |
| ¹³C NMR | Assignment | Predicted Shift (ppm) | |
| Carboxylic Acid | -COOH | 172.0 | |
| Aromatic | Ar-C (ipso-butenyl) | 148.0 | |
| Vinyl | -CH=CH₂ | 137.5 | |
| Aromatic | Ar-C (ipso-COOH) | 129.5 | |
| Aromatic | Ar-CH (ortho to COOH) | 130.5 | |
| Aromatic | Ar-CH (ortho to butenyl) | 128.5 | |
| Vinyl | =CH₂ | 115.5 | |
| Allylic | Ar-CH₂- | 35.0 |
| Methylene | -CH₂-CH= | 33.0 | |
Q2: What are some common impurities I might encounter during the synthesis and characterization of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common species to look for include residual starting materials (e.g., 4-bromobenzoic acid, 3-buten-1-ol), reagents, or byproducts from side reactions like oxidation or polymerization.[1]
Table 2: Potential Impurities and Diagnostic Data
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Key Analytical Feature |
|---|---|---|---|
| 4-(4-Hydroxybutyl)benzoic acid | Oxidation/Hydration of double bond | 194.23 | Absence of vinyl peaks in ¹H NMR; MS peak at m/z 195 [M+H]⁺ |
| Dimer/Oligomer Species | Polymerization of the butenyl group | Variable | Broad, unresolved peaks in NMR; Series of repeating units in MS |
| 4-Formylbenzoic acid | Oxidative cleavage of double bond | 150.13 | Aldehyde peak (~9.9 ppm) in ¹H NMR; MS peak at m/z 151 [M+H]⁺ |
| Residual Solvents (THF, Toluene) | Purification process | 72.11, 92.14 | Characteristic peaks in ¹H NMR (e.g., THF at ~3.73, 1.85 ppm) |
Q3: The compound shows poor solubility. What are the best practices for sample preparation for analysis?
A3: this compound has both nonpolar (butenyl chain, aromatic ring) and polar (carboxylic acid) functionalities, which can lead to challenging solubility.
-
For NMR: Deuterated chloroform (CDCl₃), DMSO-d₆, and methanol-d₄ are common choices. If solubility is low, gentle warming or sonication may help. For acidic protons, DMSO-d₆ is often preferred.[2]
-
For HPLC: A mobile phase diluent is ideal. Typically, a mixture of acetonitrile and water is effective. The carboxylic acid's acidity means solubility is pH-dependent; adding a small amount of base (e.g., ammonium hydroxide) to the diluent can deprotonate the acid to its more soluble carboxylate form.[3]
Q4: What is the expected mass spectrum fragmentation pattern?
A4: In electrospray ionization (ESI) mass spectrometry, you should primarily observe the molecular ion.
-
Positive Mode (ESI+): Expect the protonated molecule [M+H]⁺ at m/z 177.21.
-
Negative Mode (ESI-): Expect the deprotonated molecule [M-H]⁻ at m/z 175.20.
-
Fragmentation: A common fragmentation pattern for benzoic acids involves the loss of CO₂ (44 Da) or the COOH group (45 Da) from the molecular ion, leading to fragments around m/z 131-132.[4] The butenyl chain may also cleave.
Troubleshooting Guides
Problem: My ¹H NMR spectrum shows broad peaks, especially for the aromatic and carboxylic acid protons.
-
Possible Cause 1: Aggregation. The compound may be forming hydrogen-bonded aggregates in solution, leading to peak broadening.
-
Solution: Try acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) to disrupt these interactions. Alternatively, re-run the sample in a more polar solvent like DMSO-d₆, which is better at breaking up hydrogen bonds.
-
-
Possible Cause 2: Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Filter the NMR sample through a small plug of celite or silica in a pipette to remove particulate impurities. Ensure all glassware is scrupulously clean.
-
-
Possible Cause 3: Low Concentration. If the sample concentration is too low, the signal-to-noise ratio will be poor, which can appear as broadness.
-
Solution: Prepare a more concentrated sample, ensuring the compound is fully dissolved.
-
Problem: My HPLC analysis shows low purity with multiple unexpected peaks.
-
Possible Cause 1: On-Column Degradation. The compound might be unstable under the analytical conditions.
-
Solution: Review your mobile phase. If it is too acidic or basic, it could be catalyzing a reaction. Ensure the pH is appropriate. Also, consider if the compound is sensitive to the column temperature.[5]
-
-
Possible Cause 2: Sample Diluent Mismatch. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase mixture.
-
-
Possible Cause 3: Impurities. The peaks may be genuine impurities.
-
Solution: Use the workflow below to systematically identify the source of the unexpected peaks. Collect fractions of the major unknown peaks and analyze them by MS or NMR to identify their structures.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for purity assessment.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[5]
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument: 400 MHz (or higher) spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum with at least 16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT-135 experiment is recommended to aid in assigning carbon types (CH₃, CH₂, CH, C).
-
-
Processing: Apply standard Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Protocol 3: Mass Spectrometry (MS)
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer like TOF or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI).
-
Analysis Mode: Run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻, respectively.
-
Sample Infusion: The sample can be introduced via the HPLC method described above or through direct infusion after dissolving in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Data Acquisition: Acquire full scan data over a mass range of m/z 50-500.
Workflow Visualization
The following diagram illustrates the standard workflow for the complete characterization of a newly synthesized batch of this compound.
References
Technical Support Center: Synthesis of 4-(3-Butenyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-butenyl)benzoic acid, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing a Suzuki-Miyaura cross-coupling strategy.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in Suzuki coupling reactions can stem from several factors.[1][2] A primary reason for low yields can be related to the choice of catalyst, base, or solvent.[1] The reaction is highly dependent on these parameters, and optimization may be necessary.[1] Issues with the quality of reagents, such as the stability of the boronic acid, can also contribute to poor outcomes.[3]
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure the palladium catalyst is active. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Buchwald ligands, for instance, are known to be effective for challenging couplings.[3]
-
Base Selection: The choice of base is critical.[4] If using an aqueous base like K₂CO₃ or Cs₂CO₃, ensure the concentration is appropriate. For base-sensitive substrates, milder bases such as K₃PO₄ might be beneficial.[3]
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.[1] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[5] If solubility is an issue, consider using a different solvent system or adding a phase-transfer catalyst.[1]
-
Reaction Temperature: Inadequate heating can lead to a sluggish or incomplete reaction. Ensure the reaction mixture reaches the target temperature.
-
Reagent Quality: Boronic acids can degrade over time, a process known as protodeboronation.[2] Use fresh or properly stored boronic acid. Consider using the more stable pinacol ester derivative of the boronic acid.[1] Ensure the halide starting material is pure.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) by properly degassing the solvent and purging the reaction vessel.[1]
-
Issue 2: Formation of Side Products (e.g., Homocoupling)
-
Question: I am observing significant amounts of homocoupled byproducts in my reaction mixture. How can I minimize their formation?
-
Answer: Homocoupling is a common side reaction in Suzuki couplings.[1] This can be minimized by controlling the reaction conditions and stoichiometry.
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the boronic acid reagent relative to the aryl halide to favor the cross-coupling reaction.
-
Controlled Addition: Adding the halide reagent slowly to the reaction mixture can sometimes reduce the rate of homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different palladium catalysts and ligands may be necessary.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final this compound product from the reaction mixture and catalyst residues. What are the recommended purification strategies?
-
Answer: Purification of benzoic acid derivatives can often be achieved through extraction and recrystallization.[6]
Troubleshooting Steps:
-
Aqueous Workup: After the reaction, perform an aqueous workup. The carboxylic acid product can be extracted into a basic aqueous solution (e.g., with NaHCO₃ or NaOH), leaving non-polar impurities and some catalyst residues in the organic phase. The aqueous layer can then be washed with an organic solvent (e.g., ethyl acetate) to remove further impurities. Acidification of the aqueous layer will precipitate the desired product.
-
Recrystallization: Recrystallization is an effective method for purifying solid benzoic acid derivatives.[6] A suitable solvent system, such as an ethanol/water mixture, can be used.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system with increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) can effectively separate the product from impurities.
-
Distillation: For larger scale purification, distillation under reduced pressure can be an option, although care must be taken to avoid thermal decomposition of the benzoic acid.[6][7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for preparing this compound on a larger scale?
-
A1: A robust and scalable method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 4-carboxyphenylboronic acid with a 3-butenyl halide (e.g., 4-bromo-1-butene) or the coupling of a 4-halobenzoic acid ester with 3-butenylboronic acid, followed by hydrolysis of the ester.
-
-
Q2: What are the key safety considerations when scaling up this synthesis?
-
A2: When scaling up, it is crucial to consider the exothermic nature of the reaction and ensure adequate cooling capacity. Flammable organic solvents require proper handling and storage. Palladium catalysts, while used in small quantities, should be handled with care. Appropriate personal protective equipment (PPE) should be worn at all times.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.
-
-
Q4: My boronic acid is not dissolving well in the reaction mixture. What can I do?
-
A4: Solubility issues can be addressed by adjusting the solvent system.[2] Increasing the proportion of the aqueous phase or adding a co-solvent like ethanol can improve the solubility of the boronic acid. Alternatively, using a phase-transfer catalyst can facilitate the reaction between reactants in different phases.[1]
-
Experimental Protocols & Data
Proposed Synthesis: Suzuki-Miyaura Coupling
A common method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-carboxyphenylboronic acid and 4-bromo-1-butene.
Detailed Experimental Protocol:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-carboxyphenylboronic acid (1.0 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv.).
-
Solvent Addition: Add a degassed 3:1 mixture of dioxane and water.
-
Reagent Addition: Add 4-bromo-1-butene (1.2 equiv.) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under a nitrogen atmosphere for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and wash with ethyl acetate to remove non-polar impurities.
-
Extraction: Adjust the pH of the aqueous layer to ~2 with 1 M HCl, leading to the precipitation of the crude product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.
Quantitative Data Summary
The following table provides representative data for Suzuki-Miyaura coupling reactions, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ / P(t-Bu)₃ (1 mol%) |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/Water (3:1) | THF/Water (4:1) | Toluene/Ethanol/Water (2:1:1) |
| Temperature | 100 °C | 80 °C | 90 °C |
| Typical Yield | 75-85% | 80-90% | 85-95% |
Visualizations
Caption: Synthesis pathway for this compound via Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. US5037512A - Process for the purification of benzoic acid by distillation with an amine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-(3-Butenyl)benzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient use of 4-(3-butenyl)benzoic acid in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for modifying this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These palladium-catalyzed methods allow for the formation of new carbon-carbon bonds at the aromatic ring. Additionally, the terminal butenyl group can participate in olefin metathesis reactions, typically catalyzed by ruthenium complexes.
Q2: What are the key challenges when using this compound in cross-coupling reactions?
A2: Researchers may encounter several challenges, including catalyst deactivation, low yields, and side reactions. The presence of a carboxylic acid group can sometimes interfere with the catalytic cycle, and the terminal alkene of the butenyl group may undergo isomerization or other unwanted reactions. Careful selection of the catalyst, ligands, base, and solvent system is crucial for a successful outcome.[1]
Q3: How does the terminal butenyl group influence catalyst selection?
A3: The terminal butenyl group is a potential site for side reactions such as isomerization, which can be promoted by palladium-hydride intermediates formed during the catalytic cycle.[2] To minimize this, catalysts and conditions that favor rapid reductive elimination over competing pathways should be chosen. For reactions specifically targeting the butenyl group, such as olefin metathesis, ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts are the standard choice.[3]
Q4: Can the carboxylic acid group of this compound interfere with the coupling reaction?
A4: Yes, the carboxylic acid group can potentially coordinate to the metal center of the catalyst, affecting its activity. The choice of base is critical to deprotonate the carboxylic acid, forming a carboxylate salt which is generally more compatible with the reaction conditions. In some cases, protecting the carboxylic acid as an ester may be considered, although many modern catalyst systems tolerate free carboxylic acids.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality and stored under appropriate conditions. Consider using a more stable and active precatalyst. For Pd(II) sources, pre-activation may be necessary.[4] |
| Inappropriate Ligand | The choice of ligand is critical. For sterically demanding substrates or to enhance catalyst activity, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. Screen a variety of bases such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or organic bases (triethylamine, DBU) to find the optimal one for your specific reaction.[2][5] |
| Poor Solvent Choice | The solvent can significantly impact catalyst solubility and stability. Common solvents for cross-coupling reactions include dioxane, THF, DMF, and toluene, often with the addition of water.[5] |
| Reaction Temperature Too Low | Some coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. |
Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction can occur due to the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[5] |
| Isomerization of the Butenyl Group | The terminal double bond can isomerize to an internal position. This can sometimes be minimized by using ligands that promote faster reductive elimination, lowering the reaction temperature, or reducing the reaction time. |
| Dimerization of Alkyne (Sonogashira) | The homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction. This can often be suppressed by using a copper-free Sonogashira protocol or by carefully controlling the reaction conditions.[6][7][8] |
| Formation of Heck Byproducts | In Heck reactions, issues like double bond migration and the formation of regioisomers can occur. The choice of ligand and additives can influence the regioselectivity.[9][10] |
Data Presentation
The following tables provide representative data for common cross-coupling reactions. Note that optimal conditions for this compound may vary and require experimental optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | ~95 |
Data is representative for Suzuki-Miyaura reactions and may require optimization for this compound.[11]
Table 2: Representative Conditions for Heck Coupling of Aryl Halides with Alkenes
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | ~70-90 |
| PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | ~80-95 | |
| Herrmann's Catalyst | - | NaOAc | DMAc | 140 | >90 |
Data is representative for Heck reactions and may require optimization for this compound.[9][12]
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-50 | ~85-95 |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | RT | >90 |
| [PdCl(allyl)]₂ / XPhos | - | Cs₂CO₃ | t-AmylOH | 100 | ~80-90 |
Data is representative for Sonogashira reactions and may require optimization for this compound.[6][7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Heck Coupling
-
Reaction Setup: To a reaction vessel, add this compound (as the electrophile if it were halogenated, or as the alkene partner), the coupling partner (e.g., an aryl halide, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if required, e.g., PPh₃, 2-10 mol%).
-
Base and Solvent: Add a base (e.g., triethylamine, 1.5-3.0 equiv.) and a suitable solvent (e.g., DMF or NMP).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) with stirring. Monitor the reaction progress.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.[6][7]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01102C [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(3-Butenyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(3-Butenyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product of this compound has a low melting point and a broad melting range. What are the likely impurities and how can I remove them?
A1: A low and broad melting point typically indicates the presence of impurities. For carboxylic acids like this compound, common impurities include unreacted starting materials, by-products from the synthesis, and residual solvents.
Troubleshooting Steps:
-
Identify Potential Impurities: Review the synthetic route used to prepare the compound. Common impurities could include starting materials like 4-halobenzoic acid or 3-buten-1-ol, and by-products from side reactions.
-
Select a Purification Method: Based on the likely impurities, choose an appropriate purification technique.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from solid compounds.[1][2] The choice of solvent is crucial for successful recrystallization.[2]
-
Column Chromatography: If recrystallization is ineffective or if the impurities have similar solubility profiles to the product, column chromatography is a powerful alternative.[3]
-
Distillation: While less common for solid carboxylic acids, vacuum distillation could be an option if the compound is thermally stable and the impurities have significantly different boiling points.
-
Q2: I am having trouble finding a suitable solvent for the recrystallization of this compound. What are the key characteristics of a good recrystallization solvent?
A2: An ideal recrystallization solvent should exhibit the following properties[2][4]:
-
High solubility at elevated temperatures and low solubility at room or cold temperatures. This allows for the dissolution of the compound when hot and its subsequent crystallization upon cooling.[1][4]
-
Inertness: The solvent should not react with the compound being purified.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
-
Dissolves impurities well at all temperatures or not at all. This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.[2]
-
Non-toxic, inexpensive, and non-flammable.
Solvent Selection Strategy:
-
Start with common solvents like water, ethanol, methanol, ethyl acetate, and hexane.
-
Test the solubility of a small amount of your crude product in a small volume of each solvent at room temperature and then upon heating.
-
A mixed solvent system (e.g., ethanol/water) can also be effective if a single solvent is not suitable.[4]
Q3: My yield after recrystallization is very low. What are the possible reasons and how can I improve it?
A3: Low recovery after recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
Premature crystallization during hot filtration: If the solution cools too much during filtration, the product will crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the solution quickly.[2][5]
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques to assess the purity of this compound?
A1: Several analytical methods can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying components of a mixture.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It separates components and provides mass information for identification.
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will lower and broaden the melting range.[7]
Q2: Are there any specific safety precautions I should take when handling this compound?
Data Presentation
Table 1: Comparison of Purification Methods for Benzoic Acid Derivatives
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[1][2] | >99% | Simple, cost-effective, and can yield high-purity crystals.[9] | Solvent selection can be challenging; potential for product loss. |
| Column Chromatography | Separation based on the differential adsorption of compounds to a stationary phase.[3] | >99.5% | Highly effective for separating complex mixtures and closely related compounds. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Fractional Distillation (in vacuum) | Separation based on differences in boiling points.[10] | Can reach high purity for suitable compounds. | Effective for thermally stable liquids with different boiling points. | Not suitable for non-volatile or thermally unstable solids like most benzoic acids. |
| Fractional Freezing | Separation based on the difference in freezing points.[10] | Can achieve very high purity (e.g., 99.999 mole percent for benzoic acid).[10] | Can yield extremely pure product. | Requires specialized equipment and is less commonly used in standard labs. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of a benzoic acid derivative. The optimal solvent and volumes should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[1][11] Add more hot solvent in small portions if necessary to achieve complete dissolution.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble impurities.[2][5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[1][11] Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol provides a general procedure for purification by column chromatography. The choice of solvent system (eluent) is critical and should be determined by thin-layer chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Solvent system (eluent), e.g., a mixture of hexane and ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Secure the chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add another layer of sand on top.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[3]
-
Elution: Carefully add the eluent to the column, and begin to collect fractions. Maintain a constant flow of eluent through the column, either by gravity or with gentle air pressure.[3]
-
Fraction Collection and Analysis: Collect the eluting solvent in a series of fractions. Analyze the fractions by TLC to determine which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity results.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. amherst.edu [amherst.edu]
- 5. youtube.com [youtube.com]
- 6. helixchrom.com [helixchrom.com]
- 7. famu.edu [famu.edu]
- 8. 4-(3-Butenyloxy)benzoic acid | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. m.youtube.com [m.youtube.com]
Optimizing solvent systems for reactions with 4-(3-Butenyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for reactions involving 4-(3-butenyl)benzoic acid. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a bifunctional molecule containing a polar carboxylic acid group and a nonpolar butenyl-aryl tail. Its solubility is therefore highly dependent on the solvent's polarity. It is expected to be soluble in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid, such as alcohols (methanol, ethanol) and polar aprotic solvents like dichloromethane.[1][2] Its solubility in non-polar solvents like hexanes is likely to be limited.
Q2: Which solvent systems are recommended for the esterification of this compound?
A2: For classic Fischer esterification, an excess of the alcohol reactant (e.g., methanol or ethanol) is often used as the solvent, with a strong acid catalyst like sulfuric acid.[3][4][5][6] This not only dissolves the benzoic acid derivative but also drives the reaction equilibrium towards the product ester.[6] For reactions with other alcohols, a non-reactive solvent that allows for the removal of water, such as toluene with a Dean-Stark apparatus, is a good choice.[3]
Q3: What are the key considerations for solvent selection in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with this compound?
A3: The choice of solvent for a Heck reaction is critical and often depends on the specific catalyst system and substrates.[7][8] Polar aprotic solvents like acetonitrile, DMF (dimethylformamide), and NMP (N-methyl-2-pyrrolidone) are commonly used.[9][10] For greener protocols, alcohols like ethanol are also viable options.[7][8] The solvent must be able to dissolve the starting materials, the palladium catalyst, and the base, while remaining stable at the elevated temperatures often required for these reactions.[9]
Q4: How does solvent choice impact amide bond formation with this compound?
A4: For amide coupling reactions, polar aprotic solvents such as DMF, DMAc (dimethylacetamide), and DMSO (dimethyl sulfoxide) are frequently employed, as they can solubilize the carboxylic acid and amine reactants, as well as the coupling agents.[11][12] Solvent-free conditions using specific coupling agents like methoxysilanes have also been reported for benzoic acid derivatives and could be applicable.[13] The choice of solvent can influence the rate of reaction and the formation of byproducts.[11]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
| Possible Cause | Troubleshooting Steps |
| Reaction has not reached equilibrium or is proceeding slowly. | - Increase the reaction temperature to the reflux temperature of the alcohol or solvent.[3] - Extend the reaction time and monitor progress using TLC or LC-MS. |
| Water formed during the reaction is hydrolyzing the ester product. | - Use a large excess of the alcohol reactant to shift the equilibrium.[6] - If using an inert solvent like toluene, employ a Dean-Stark apparatus to remove water as it forms.[3] |
| The acid catalyst is inactive or used in an insufficient amount. | - Use a fresh bottle of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH).[3] - Ensure the catalyst concentration is appropriate for the scale of the reaction. |
| Poor solubility of the starting material. | - If the alcohol reactant is large and nonpolar, consider adding a co-solvent like THF or dichloromethane to improve solubility. |
Issue 2: Formation of Byproducts in Heck Coupling Reactions
| Possible Cause | Troubleshooting Steps |
| Isomerization of the double bond. | - This can be influenced by the palladium catalyst and reaction conditions. Screen different phosphine ligands or consider a supported catalyst.[7] |
| Homocoupling of the aryl halide (if used). | - Optimize the reaction temperature and the rate of addition of the reactants. |
| Reduction of the double bond (in reductive Heck variants). | - Carefully control the amount of the hydride source.[10][14] - A high phosphine-to-palladium ratio can sometimes suppress undesired side reactions.[10] |
| Decomposition of the catalyst. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Degas the solvent prior to use to remove dissolved oxygen.[9] |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Estimated Solubility |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Water | Polar Protic | Low |
| Dichloromethane | Polar Aprotic | High[1][2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High |
| Acetonitrile | Polar Aprotic | Moderate |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Toluene | Nonpolar | Low to Moderate |
| Hexane | Nonpolar | Low |
Note: This data is estimated based on the solubility of the structurally similar 4-vinylbenzoic acid and general principles of solubility.
Table 2: Illustrative Solvent Effects on the Yield of a Heck Reaction with this compound
| Solvent | Base | Temperature (°C) | Illustrative Yield (%) |
| Acetonitrile | Triethylamine | 80 | 85 |
| DMF | Potassium Carbonate | 100 | 90 |
| Ethanol | Sodium Acetate | 80 | 75 |
| Toluene | Triethylamine | 110 | 60 |
Note: These are representative yields and will vary depending on the specific aryl halide, catalyst, and ligand used.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(3-butenyl)benzoate. Purify further by column chromatography on silica gel if necessary.
Protocol 2: Heck Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 eq).
-
Solvent Addition: Add degassed, anhydrous acetonitrile via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for solvent screening and optimization.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. usbio.net [usbio.net]
- 2. 4-Vinylbenzoic acid CAS#: 1075-49-6 [m.chemicalbook.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: GC-MS Analysis of 4-(3-Butenyl)benzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of 4-(3-butenyl)benzoic acid and its chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar molecule with a carboxylic acid group. This polarity makes it non-volatile, meaning it does not easily turn into a gas at the temperatures used in a gas chromatograph. Without derivatization, you are likely to encounter poor peak shape (tailing), low sensitivity, or even complete loss of the analyte in the GC system. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester, which is much more suitable for GC-MS analysis.
Q2: What are the recommended derivatization methods for this compound?
A2: The two most common and effective methods are:
-
Silylation: Using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. This method is generally fast, clean, and often provides high sensitivity.
-
Esterification (Alkylation): Using a reagent like BF₃-methanol or (trimethylsilyl)diazomethane to form a methyl ester. This is a cost-effective and robust method that produces stable derivatives.
Q3: Can I analyze the underivatized this compound directly by GC-MS?
A3: Direct analysis is not recommended. The high polarity of the carboxylic acid group can lead to strong interactions with active sites in the GC inlet and column, resulting in poor chromatography, including broad, tailing peaks and poor reproducibility.[1][2] For reliable and quantitative results, derivatization is essential.
Q4: What are some common reactions performed on this compound that can be monitored by GC-MS?
A4: The butenyl group is a versatile handle for various chemical transformations. A common reaction is the Heck reaction , where the terminal double bond is coupled with an aryl halide in the presence of a palladium catalyst.[3][4] GC-MS is an excellent technique to monitor the consumption of the starting material and the formation of the desired product and any side products.
Q5: What is the most common side reaction to expect when performing a Heck reaction on this compound?
A5: A significant side reaction in Heck couplings is the isomerization of the double bond .[5] The palladium catalyst can promote the migration of the terminal double bond to an internal position, forming isomers of your starting material or product. This can complicate the analysis and reduce the yield of the desired product.
Troubleshooting Guides
Guide 1: Derivatization Issues
| Problem | Possible Causes | Solutions |
| No peak or very small peak for the derivatized analyte | Incomplete derivatization due to the presence of water. | Ensure the sample extract is completely dry before adding the derivatization reagent. Water deactivates silylating and some esterifying agents.[6] |
| Insufficient amount of derivatization reagent. | Use a sufficient excess of the derivatization reagent to ensure the reaction goes to completion. | |
| Derivatization reaction time or temperature is too low. | Increase the reaction time and/or temperature according to the protocol. For example, heating at 60-80°C for 20-30 minutes is common for silylation. | |
| Multiple peaks for the analyte | Incomplete derivatization leading to peaks for both the derivatized and underivatized acid. | Optimize the derivatization conditions (see above). |
| Formation of derivatization artifacts or byproducts. | Analyze a reagent blank to identify any contaminants from the derivatization reagents or solvents. Some silylating agents can produce byproducts.[7] | |
| Peak tailing for the derivatized analyte | Active sites in the GC inlet liner or on the column. | Use a deactivated liner (e.g., silylated glass wool) and an inert GC column. If peak shape degrades over time, consider trimming the first few centimeters of the column.[1][2] |
| Incomplete derivatization. | Ensure the derivatization reaction has gone to completion. |
Guide 2: Chromatographic & MS Issues
| Problem | Possible Causes | Solutions |
| Poor peak shape (fronting or tailing) | Column overload. | Dilute the sample or use a split injection with a higher split ratio.[2] |
| Inappropriate injection temperature. | Optimize the injector temperature. Too low may cause slow vaporization, while too high can cause degradation. | |
| Poor column installation. | Re-install the column according to the manufacturer's instructions, ensuring a clean cut and correct insertion depth into the injector and detector.[1][2] | |
| Ghost peaks (peaks appearing in blank runs) | Contamination of the syringe, inlet, or carrier gas. | Rinse the syringe with fresh solvent. Bake out the inlet and column. Ensure high-purity carrier gas and check for leaks.[1] |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Poor resolution between product and byproduct (e.g., isomer) | Inadequate chromatographic separation. | Optimize the GC oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds. |
| Incorrect column phase. | Consider using a column with a different polarity that may provide better selectivity for the compounds of interest. | |
| No or low signal in the mass spectrometer | Leak in the MS system. | Perform a leak check on the MS vacuum system. |
| Detector issue (e.g., filament burned out). | Check the detector status and perform necessary maintenance. | |
| Incorrect mass scan range. | Ensure the scan range is set to include the expected m/z values of the derivatized analytes. |
Guide 3: Reaction Monitoring (Heck Reaction Example)
| Problem | Observation in GC-MS | Possible Causes | Solutions |
| Low conversion of starting material | High peak area for derivatized this compound and low peak area for the product. | Inactive catalyst. | Ensure the palladium catalyst is active. Use fresh catalyst and handle it under an inert atmosphere if necessary. |
| Inappropriate ligand or ligand-to-palladium ratio. | Screen different phosphine ligands. A 2:1 ratio of monodentate ligand to palladium is a good starting point. | ||
| Incorrect reaction temperature or time. | Optimize the reaction temperature and monitor the reaction over time by taking aliquots for GC-MS analysis. | ||
| Formation of significant byproducts | An additional peak with the same mass-to-charge ratio as the starting material but a different retention time. | Isomerization of the butenyl double bond in the starting material. | This can be minimized by using a less polar solvent or adding a halide salt (e.g., LiCl) to the reaction. Controlling the reaction temperature and time is also crucial. |
| A peak corresponding to the homocoupling of the aryl halide. | This side reaction can occur at higher temperatures. | Lower the reaction temperature and ensure the stoichiometry of the reactants is correct. | |
| Mixture of E/Z isomers of the product | Two closely eluting peaks with identical mass spectra corresponding to the product. | The Heck reaction generally favors the trans (E) isomer. The presence of the cis (Z) isomer could be due to post-reaction isomerization. | Minimize the reaction time and temperature after the product has formed. |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
Method A: Silylation (TMS Ester Formation)
-
Sample Preparation: If the sample is in a complex matrix, perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) under acidic conditions. Evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical that the sample is completely dry.
-
Derivatization: To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Method B: Esterification (Methyl Ester Formation)
-
Sample Preparation: As described in Method A, ensure the sample is completely dry.
-
Derivatization: To the dried residue, add 200 µL of 14% Boron trifluoride in methanol (BF₃-Methanol).
-
Reaction: Tightly cap the vial and heat at 80°C for 20 minutes.
-
Extraction: Cool the vial to room temperature. Add 200 µL of hexane and 100 µL of purified water. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Analysis: Carefully transfer the upper hexane layer to a clean GC vial. Inject 1 µL of the hexane solution into the GC-MS system.
Protocol 2: GC-MS Method for Analysis of Derivatized this compound and Reaction Products
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Injector: Split/Splitless, 250°C, Split ratio 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Parameters:
-
Transfer Line: 280°C
-
Ion Source: 230°C (Electron Ionization)
-
Quadrupole: 150°C
-
Scan Range: m/z 40-500
-
Data Presentation
Table 1: Representative GC-MS Data for this compound Derivatives
| Compound | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | TMS Ester | ~12.5 | 248 (M+), 233 (M-15), 193, 147, 73 |
| This compound | Methyl Ester | ~11.8 | 190 (M+), 159 (M-31), 131, 103, 77 |
*Note: Retention times and mass fragments are illustrative and may vary depending on the specific instrument and conditions.
Table 2: Illustrative Data for a Heck Reaction Monitored by GC-MS
Reaction: this compound + Iodobenzene -> 4-(4-Phenyl-3-butenyl)benzoic acid
| Time (hours) | Conversion of Starting Material (%) | Yield of Product (%) | Isomerized Byproduct (%) |
| 1 | 35 | 28 | 5 |
| 2 | 70 | 60 | 8 |
| 4 | 95 | 82 | 10 |
| 8 | 98 | 85 | 11 |
Visualizations
Experimental Workflow
Caption: General workflow for the GC-MS analysis of a this compound reaction.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield in a chemical reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity Analysis: 4-(3-Butenyl)benzoic Acid vs. 4-Vinylbenzoic Acid
A Guide for Researchers in Synthetic Chemistry and Materials Science
The distinct reactivity profiles of 4-(3-Butenyl)benzoic acid and 4-vinylbenzoic acid stem from the electronic environment of their terminal alkene groups. While both molecules possess a carboxylic acid moiety on a benzene ring, the placement of the double bond dictates their participation in key chemical transformations. 4-Vinylbenzoic acid features a conjugated system where the vinyl group's π-electrons interact with the aromatic ring, enhancing its reactivity in polymerization.[1][2] In contrast, this compound has an isolated double bond, separated from the ring by a butyl chain, resulting in reactivity characteristic of a typical terminal alkene.[3][4] This guide provides an objective comparison of their performance in common synthetic reactions, supported by representative experimental data and protocols.
Key Reactivity Differences
The primary distinction lies in the electronic nature of the alkene:
-
4-Vinylbenzoic Acid (4-VBA): The vinyl group is conjugated with the benzoic acid aromatic ring. This conjugation delocalizes the π-electrons, stabilizing the monomer but significantly stabilizing the corresponding radical and carbocation intermediates. This leads to a higher propensity for polymerization and other addition reactions where a stabilized intermediate is formed.[1][5][6]
-
This compound: The butenyl group's double bond is electronically isolated from the aromatic ring. Its reactivity is analogous to simple terminal alkenes like 1-butene, making it susceptible to reactions such as catalytic hydrogenation and hydrohalogenation without the influence of aromatic conjugation.[3][7]
Comparative Performance in Key Reactions
The differing electronic structures lead to predictable differences in reactivity for several common organic reactions.
| Reaction Type | 4-Vinylbenzoic Acid | This compound | Rationale for Difference |
| Free Radical Polymerization | High Reactivity / High Yield | Low Reactivity / Low Yield | The vinyl group's conjugation stabilizes the propagating radical, favoring chain growth.[8][9] |
| Catalytic Hydrogenation | Slower Rate | Faster Rate | The isolated double bond in the butenyl group is more readily accessible to the catalyst surface than the sterically hindered and electronically stabilized vinyl group.[10][11][12] |
| Electrophilic Addition (e.g., HBr) | Forms a stabilized benzylic carbocation intermediate, leading to faster reaction rates.[5] | Forms a less stable secondary carbocation, resulting in a slower reaction rate compared to the conjugated system. | Conjugation in 4-VBA provides resonance stabilization to the carbocation intermediate.[5][6] |
| Esterification (Carboxylic Acid) | Similar Reactivity | Similar Reactivity | The reactivity of the carboxylic acid group is largely unaffected by the remote alkene, leading to comparable reaction rates under standard esterification conditions. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Comparative Free Radical Polymerization
This protocol outlines the polymerization of each monomer to assess their relative reactivity under identical conditions.
Objective: To compare the polymerization yield of 4-vinylbenzoic acid and this compound.
Materials:
-
4-Vinylbenzoic acid
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Schlenk flask and nitrogen line
Procedure:
-
In separate Schlenk flasks, dissolve 1.0 g of 4-vinylbenzoic acid and 1.0 g of this compound in 10 mL of anhydrous DMF.
-
Add 20 mg of AIBN to each flask.
-
Subject each reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flasks with nitrogen and place them in a preheated oil bath at 70°C.
-
Allow the reactions to proceed with stirring for 24 hours.
-
Cool the flasks to room temperature and precipitate the polymer by slowly adding the reaction mixture to 100 mL of vigorously stirring methanol.
-
Collect the precipitated polymer by vacuum filtration, wash with an additional 20 mL of methanol, and dry under vacuum to a constant weight.
-
Calculate the percent yield for each polymer.
Protocol 2: Comparative Catalytic Hydrogenation
This experiment compares the rate of hydrogen uptake to determine the relative reactivity of the alkene groups toward reduction.
Objective: To compare the rate of hydrogenation of the two acids.
Materials:
-
4-Vinylbenzoic acid
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas balloon
-
Round-bottom flask with stir bar
Procedure:
-
To two identical 25 mL round-bottom flasks, add 1.0 mmol of the respective benzoic acid derivative, 10 mL of ethanol, and 50 mg of 10% Pd/C.[10]
-
Seal each flask with a septum and equip it with a magnetic stir bar.
-
Purge the flasks by applying a vacuum and backfilling with hydrogen from a balloon. Repeat this process three times.[13]
-
Leave the hydrogen balloon attached and begin vigorous stirring at room temperature.
-
Monitor the reaction progress over time by taking small aliquots, filtering through celite to remove the catalyst, and analyzing by ¹H NMR to determine the disappearance of alkene signals.
-
Compare the time required for complete consumption of the starting material for each compound.
// Edges VBA -> Poly [label="Favored", color="#34A853", fontcolor="#34A853", penwidth=2]; BBA -> Poly [label="Disfavored", color="#EA4335", fontcolor="#EA4335", style=dashed]; Poly -> PolyVBA;
BBA -> Hydro [label="Favored", color="#34A853", fontcolor="#34A853", penwidth=2]; VBA -> Hydro [label="Disfavored", color="#EA4335", fontcolor="#EA4335", style=dashed]; Hydro -> EBBA; } .dot Caption: Divergent reactivity of conjugated vs. isolated alkenes.
Conclusion
The choice between 4-vinylbenzoic acid and this compound is critically dependent on the desired chemical transformation. For applications requiring polymerization or taking advantage of a stabilized reactive intermediate, the conjugated system of 4-vinylbenzoic acid is superior.[2][8] Conversely, for reactions targeting a simple, non-conjugated terminal alkene, such as selective hydrogenation without affecting the aromatic ring, This compound is the more suitable reagent. The reactivity of the carboxylic acid functional group remains largely comparable between the two molecules, allowing for its modification independently of the alkene's electronic properties. This guide serves to inform researchers in making a judicious selection based on fundamental principles of chemical reactivity.
References
- 1. Relative stabilities and reactivities of isolated versus conjugated alkenes - ProQuest [proquest.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactions of Alkenes [organic-chemistry.org]
- 4. Reactions of Alkenes [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Alkene - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jove.com [jove.com]
Validating the Structure of 4-(3-Butenyl)benzoic Acid: A 2D NMR Comparison Guide
An objective analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of 4-(3-Butenyl)benzoic acid, comparing its efficacy against other common analytical techniques.
In the fields of chemical synthesis, drug discovery, and materials science, the precise confirmation of a molecule's chemical structure is a non-negotiable checkpoint.[1][2] For a molecule like this compound, which contains distinct aliphatic and aromatic regions, a comprehensive analytical approach is required to confirm its connectivity and rule out isomeric impurities. While several analytical methods provide valuable data, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a uniquely detailed and definitive roadmap of the molecular structure.[2]
This guide provides a comparative overview of analytical techniques, with a focus on the power of 2D NMR for validating the structure of this compound. We present expected data, detailed experimental protocols, and visual workflows to assist researchers in applying these methods.
Comparison of Analytical Techniques
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are cornerstones of chemical analysis, they often provide insufficient data for complete structural isomer determination on their own.[3] MS can confirm the molecular weight and formula, and IR can identify functional groups (like the carboxylic acid and alkene), but neither can definitively establish the precise arrangement of atoms. 1D NMR (¹H and ¹³C) provides more detail on the chemical environment of protons and carbons but can leave ambiguities in assignments, especially in complex molecules.[2][3]
2D NMR techniques, however, reveal through-bond correlations between nuclei, providing unambiguous evidence of how the molecular fragments are connected.[4][5]
| Technique | Information Provided | Strengths for this compound | Limitations for this compound |
| Mass Spec. | Molecular Weight & Formula | Confirms the elemental composition (C₁₁H₁₂O₂). | Cannot distinguish between structural isomers (e.g., 3-(3-butenyl)benzoic acid). |
| IR Spec. | Functional Groups | Identifies key functional groups: O-H stretch (acid), C=O stretch (acid), C=C stretch (alkene), and aromatic C-H bonds. | Does not provide information on the connectivity of the butenyl chain to the benzoic acid ring. |
| 1D ¹H NMR | Proton Environments & Multiplicity | Shows distinct signals for aromatic, vinyl, and aliphatic protons; coupling patterns suggest adjacent protons. | Signal overlap can complicate analysis; does not directly link protons to specific carbons. |
| 1D ¹³C NMR | Carbon Environments | Shows the number of unique carbon environments, confirming the presence of 11 carbons.[6] | Does not definitively assign quaternary carbons or link carbons to specific protons. |
| 2D COSY | ¹H-¹H Correlations (2-3 bonds) | Unambiguously connects adjacent protons in the butenyl chain (H-1' to H-2' and H-3' to H-4'). | Does not provide information about carbon connectivity or long-range ¹H-¹H correlations. |
| 2D HSQC | ¹H-¹³C Correlations (1 bond) | Directly links each proton to its attached carbon, confirming C-H bonds.[7] | Does not show connections to quaternary carbons or through multiple bonds. |
| 2D HMBC | ¹H-¹³C Correlations (2-4 bonds) | Reveals long-range connectivity, crucially linking the butenyl chain (H-1') to the aromatic ring (C-3, C-4, C-5) and the carboxyl group to the ring.[8][9] | Absence of a signal does not definitively rule out a correlation, as it depends on the coupling constant.[7] |
Predicted NMR Data for Structural Validation
To illustrate the power of 2D NMR, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and the key 2D NMR correlations that would confirm its structure.
Structure for Atom Numbering:
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid | ||
| COOH | ~12.0 (s, 1H) | - |
| C-7 | - | ~172.0 |
| Aromatic Ring | ||
| H-2, H-6 | ~8.0 (d, 2H) | - |
| H-3, H-5 | ~7.3 (d, 2H) | - |
| C-1 | - | ~145.0 |
| C-2, C-6 | - | ~129.5 |
| C-3, C-5 | - | ~128.0 |
| C-4 | - | ~130.0 |
| Butenyl Chain | ||
| H-1' | ~2.8 (t, 2H) | - |
| H-2' | ~2.4 (q, 2H) | - |
| H-3' | ~5.9 (m, 1H) | - |
| H-4' | ~5.1 (m, 2H) | - |
| C-1' | - | ~35.0 |
| C-2' | - | ~34.5 |
| C-3' | - | ~137.0 |
| C-4' | - | ~115.0 |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlation From | Correlation To | Structural Information Confirmed |
| COSY | H-1' (~2.8 ppm) | H-2' (~2.4 ppm) | Connectivity of the first two methylene groups in the butenyl chain. |
| H-2' (~2.4 ppm) | H-3' (~5.9 ppm) | Connectivity between the second methylene group and the vinyl proton. | |
| H-3' (~5.9 ppm) | H-4' (~5.1 ppm) | Connectivity within the vinyl group. | |
| HSQC | H-1' (~2.8 ppm) | C-1' (~35.0 ppm) | Direct bond between H-1' and C-1'. |
| H-2' (~2.4 ppm) | C-2' (~34.5 ppm) | Direct bond between H-2' and C-2'. | |
| H-3' (~5.9 ppm) | C-3' (~137.0 ppm) | Direct bond between H-3' and C-3'. | |
| H-4' (~5.1 ppm) | C-4' (~115.0 ppm) | Direct bond between H-4' and C-4'. | |
| HMBC | H-1' (~2.8 ppm) | C-3, C-5 (~128.0 ppm) | Crucial Link: Confirms the butenyl chain is attached to C-4 of the aromatic ring (3-bond correlation). |
| H-1' (~2.8 ppm) | C-4 (~130.0 ppm) | Confirms attachment at the C-4 position (2-bond correlation). | |
| H-2, H-6 (~8.0 ppm) | C-4 (~130.0 ppm) | Confirms the position of the butenyl group relative to the carboxylic acid. | |
| H-2, H-6 (~8.0 ppm) | C-7 (~172.0 ppm) | Confirms the position of the carboxylic acid group relative to H-2/H-6. |
Experimental Protocols
Detailed methodologies are essential for reproducible results.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening. A brief period of vortexing or sonication may be applied if necessary.
2. NMR Data Acquisition
-
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a 90° pulse, a spectral width of ~16 ppm, and 16-32 scans.
-
¹³C NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, and 1024-2048 scans.
-
COSY (Correlation Spectroscopy): Use a gradient-selected (gCOSY) pulse sequence. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-selected, sensitivity-enhanced pulse sequence.[7] Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz. Acquire 256 increments in the F1 dimension with 16-32 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a gradient-selected pulse sequence.[8] Optimize for long-range coupling constants (ⁿJ(CH)) of 7-8 Hz to observe both 2-bond and 3-bond correlations.[7] Acquire 256-512 increments in the F1 dimension with 32-64 scans per increment.
Visualizing the Validation Process
Graphviz diagrams can effectively illustrate the experimental and logical workflows.
Caption: Experimental workflow from sample preparation to final structure validation.
Caption: Logical flow demonstrating how different NMR data points converge to confirm the structure.
Conclusion
For the structural validation of this compound, 2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail. While other methods confirm broad characteristics, only 2D NMR can piece together the molecular puzzle with certainty, revealing the precise connectivity of the butenyl side chain to the C-4 position of the benzoic acid core. This comprehensive approach is indispensable for ensuring the identity and purity of novel compounds in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 4-(3-Butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the synthesis of derivatives of 4-(3-butenyl)benzoic acid, a versatile building block in medicinal chemistry and materials science, the choice of an appropriate palladium catalyst is critical to ensure high yields and reaction efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of this compound with various boronic acids, supported by experimental data from analogous systems.
Catalyst Performance Comparison
Direct comparative studies on the Suzuki coupling of this compound are limited in the available literature. However, by examining data from reactions with structurally similar substrates, such as 4-bromobenzoic acid and other aryl halides, we can infer the relative performance of different palladium catalyst systems. The following table summarizes the performance of several palladium catalysts in relevant Suzuki-Miyaura coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Traditional Catalysts | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | A reliable, classic catalyst, though may require higher temperatures and longer reaction times.[1] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Known for its effectiveness with a broad range of substrates.[2][3] |
| Buchwald Ligand Systems | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Bulky, electron-rich phosphine ligands often provide superior yields under milder conditions.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | Effective for a wide variety of aryl and vinyl halides.[3][4] |
Note: The data presented is compiled from studies on structurally similar substrates and is for illustrative purposes. Direct comparison under identical conditions is recommended for specific applications.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)
This protocol is adapted from procedures for the Suzuki coupling of related aryl bromides.[3]
Materials:
-
4-(3-Butenyl)bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry round-bottom flask, add 4-(3-butenyl)bromobenzoic acid, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water to aid in the dissolution of the base.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure using a Buchwald Ligand System (e.g., Pd(OAc)₂/SPhos)
This protocol is based on modern Suzuki coupling methodologies known for their high efficiency.[1]
Materials:
-
4-(3-Butenyl)bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine 4-(3-butenyl)bromobenzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add toluene and water (typically a 10:1 to 5:1 ratio).
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (often within 12 hours).
-
Cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the palladium to the aryl halide, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[5]
References
Performance Showdown: 4-(3-Butenyl)benzoic Acid-Based Polymers Poised to Outperform Traditional Plastics
For researchers and professionals in drug development and material science, the quest for advanced polymers with tailored properties is perpetual. A promising but lesser-explored class of materials, polymers derived from 4-(3-butenyl)benzoic acid, offers a unique combination of functionality and performance that could rival and, in some applications, surpass traditional polymers like polystyrene and polyethylene. Due to the limited direct data on this specific polymer, this guide leverages data from its close structural analogue, poly(4-vinylbenzoic acid) (P4VBA), to provide a comparative analysis.
This guide presents a head-to-head comparison of the anticipated performance of this compound-based polymers against established commodity plastics, supported by standardized experimental protocols.
Quantitative Performance Comparison
The inherent chemical structure of a polymer dictates its macroscopic properties. For polymers of this compound, the presence of a rigid aromatic ring and a functional carboxylic acid group suggests significant advantages in thermal and mechanical performance, as well as in chemical interactions. The following table summarizes key performance metrics, using P4VBA as a proxy, in comparison to polystyrene (PS) and high-density polyethylene (HDPE).
| Property | Poly(4-vinylbenzoic acid) (P4VBA) (Analogue) | Polystyrene (PS) | High-Density Polyethylene (HDPE) | Standard Test Method |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ~35-50 (Estimated) | 40 - 50 | 20 - 30 | ASTM D638 |
| Tensile Modulus (GPa) | ~3.0 - 4.0 (Estimated) | 2.5 - 3.5 | 0.8 - 1.2 | ASTM D638 |
| Elongation at Break (%) | < 5 (Estimated) | 1 - 4 | 10 - 1200 | ASTM D638 |
| Thermal Properties | ||||
| Glass Transition Temp. (°C) | > 150 (in a block copolymer)[1] | 90 - 100 | -120 | DSC |
| Melting Temperature (°C) | Amorphous | Amorphous | 130 - 137 | DSC |
| Thermal Decomposition (°C) | > 400 (in a block copolymer)[1] | ~350-450 | ~450 | TGA |
| Functional Properties | ||||
| Solubility | Polar organic solvents (DMF, DMSO, alcohols)[2] | Aromatic hydrocarbons, chlorinated solvents | Insoluble at room temperature | - |
| Adhesion | High | Low | Low | - |
Note on P4VBA Data: The mechanical properties for P4VBA are estimated based on the characteristics of structurally similar functionalized polystyrenes. The thermal data is derived from studies on block copolymers containing P4VBA, indicating its high intrinsic thermal stability.[1]
Dissecting the Performance Advantages
The data reveals a compelling performance profile for benzoic acid-based polymers:
-
Superior Rigidity and Strength: The presence of the benzoic acid moiety is expected to impart greater rigidity and strength compared to standard polystyrene, making these polymers suitable for applications demanding high mechanical integrity.
-
Enhanced Thermal Stability: With a glass transition temperature significantly higher than polystyrene and a decomposition temperature rivaling that of HDPE, these functionalized polymers are prime candidates for high-temperature applications.[1]
-
Functional Advantage of Adhesion and Solubility: The carboxylic acid group provides a significant advantage in terms of functionality. It allows for solubility in a range of polar solvents and promotes strong adhesion to various substrates.[2][3] This opens up applications in coatings, adhesives, and as binders in advanced composites, an area where traditional non-polar polymers like polystyrene and polyethylene fall short.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following standardized methodologies are recommended for evaluating the key performance indicators.
Mechanical Properties: Tensile Testing (ASTM D638)
This test is fundamental for determining a material's response to stretching or pulling forces.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to ASTM D638 specifications.[4]
-
Conditioning: Specimens are conditioned at a controlled temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) prior to testing.[4]
-
Procedure: The specimen is mounted in a universal testing machine and pulled at a constant speed until it fractures.[4] The load and extension are recorded throughout the test.
-
Key Metrics: From the resulting stress-strain curve, the tensile strength (maximum stress), tensile modulus (stiffness), and elongation at break (ductility) are calculated.
Thermal Transitions: Differential Scanning Calorimetry (DSC)
DSC is used to measure the temperatures at which a polymer undergoes physical changes.
Methodology:
-
Sample Preparation: A small, weighed sample of the polymer is sealed in an aluminum pan.
-
Procedure: The sample and an empty reference pan are heated at a controlled rate in the DSC instrument.[5] The difference in heat flow required to maintain both pans at the same temperature is measured.[6]
-
Key Metrics: The glass transition temperature (Tg) appears as a step change in the heat flow, while the melting temperature (Tm) of a crystalline polymer is observed as an endothermic peak.[5]
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.
Methodology:
-
Sample Preparation: A small, weighed sample is placed in a TGA pan.
-
Procedure: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).[7] The instrument records the sample's weight as the temperature increases.[7]
-
Key Metrics: The temperature at which significant weight loss begins is identified as the onset of decomposition, a key indicator of the material's thermal stability.
Visualizing Workflows and Relationships
To further clarify the experimental process and the structure-property relationships, the following diagrams are provided.
Caption: Standardized workflow for the mechanical evaluation of polymers via tensile testing.
Caption: The influence of the monomer's structural features on the resulting polymer's key properties.
References
Validating Experimental Predictions with Theoretical Calculations: A Guide for 4-(3-Butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data and DFT Comparison
The following tables summarize the predicted experimental data for 4-(3-Butenyl)benzoic acid, based on known spectral data for similar compounds such as 4-butylbenzoic acid and 4-vinylbenzoic acid. This is juxtaposed with the type of data that would be obtained from DFT calculations for validation.
Table 1: Predicted ¹H NMR Data for this compound and Corresponding DFT Validation
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Assignment | DFT Validation Parameter |
| ~12.0 - 13.0 | Singlet | 1H | -COOH | Calculated Magnetic Shielding Tensors |
| ~7.9 - 8.1 | Doublet | 2H | Ar-H (ortho to -COOH) | Calculated Magnetic Shielding Tensors |
| ~7.3 - 7.5 | Doublet | 2H | Ar-H (ortho to -CH₂-) | Calculated Magnetic Shielding Tensors |
| ~5.8 - 6.0 | Multiplet | 1H | -CH=CH₂ | Calculated Magnetic Shielding Tensors |
| ~5.0 - 5.2 | Multiplet | 2H | -CH=CH₂ | Calculated Magnetic Shielding Tensors |
| ~2.7 - 2.9 | Triplet | 2H | Ar-CH₂- | Calculated Magnetic Shielding Tensors |
| ~2.4 - 2.6 | Quartet | 2H | -CH₂-CH= | Calculated Magnetic Shielding Tensors |
Table 2: Predicted ¹³C NMR Data for this compound and Corresponding DFT Validation
| Predicted Chemical Shift (δ, ppm) | Assignment | DFT Validation Parameter |
| ~167 | -COOH | Calculated Magnetic Shielding Tensors |
| ~145 | Ar-C (ipso to -COOH) | Calculated Magnetic Shielding Tensors |
| ~138 | Ar-C (ipso to -CH₂-) | Calculated Magnetic Shielding Tensors |
| ~130 | Ar-CH (ortho to -COOH) | Calculated Magnetic Shielding Tensors |
| ~129 | Ar-CH (ortho to -CH₂-) | Calculated Magnetic Shielding Tensors |
| ~137 | -CH=CH₂ | Calculated Magnetic Shielding Tensors |
| ~115 | -CH=CH₂ | Calculated Magnetic Shielding Tensors |
| ~35 | Ar-CH₂- | Calculated Magnetic Shielding Tensors |
| ~34 | -CH₂-CH= | Calculated Magnetic Shielding Tensors |
Table 3: Predicted IR Absorption Data for this compound and Corresponding DFT Validation
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | DFT Validation Parameter |
| ~2500-3300 (broad) | O-H stretch (carboxylic acid dimer) | Calculated Vibrational Frequencies |
| ~3080 | C-H stretch (alkenyl) | Calculated Vibrational Frequencies |
| ~3030 | C-H stretch (aromatic) | Calculated Vibrational Frequencies |
| ~2920, 2850 | C-H stretch (aliphatic) | Calculated Vibrational Frequencies |
| ~1680-1710 | C=O stretch (carboxylic acid dimer) | Calculated Vibrational Frequencies |
| ~1640 | C=C stretch (alkenyl) | Calculated Vibrational Frequencies |
| ~1605, 1580, 1450 | C=C stretch (aromatic) | Calculated Vibrational Frequencies |
| ~1290 | C-O stretch | Calculated Vibrational Frequencies |
| ~910, 990 | =C-H bend (alkenyl) | Calculated Vibrational Frequencies |
Experimental and Computational Protocols
Synthesis Protocol: Suzuki Coupling
A plausible synthetic route to this compound is the Suzuki coupling reaction.[1]
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1 equivalent), 3-butenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Workup and Purification: After cooling, the mixture is acidified with HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: A sample of purified this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: The infrared spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory over a range of 4000 to 400 cm⁻¹.
DFT Calculation Protocol
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.[2][3]
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry optimization and vibrational frequency calculations.[2][4]
-
Calculations:
-
Geometry Optimization: The structure of this compound is optimized to find the lowest energy conformation.
-
Vibrational Frequency Analysis: Performed on the optimized geometry to predict the IR spectrum and confirm that the structure is a true minimum (no imaginary frequencies).
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts.[3]
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating experimental data with DFT calculations.
Caption: Workflow for experimental and computational validation.
This guide provides a comprehensive, albeit predictive, framework for the characterization of this compound. By following these detailed protocols, researchers can systematically synthesize and analyze this molecule, using DFT calculations as a powerful tool to validate and interpret experimental findings. This integrated approach is crucial for ensuring the accuracy and reliability of data in the development of new chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical study on molecular structure and vibrational analysis included FT-IR, FT-Raman and UV techniques of 2,4,5-trimethylbenzoic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-(3-Butenyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(3-Butenyl)benzoic acid. While specific validated methods for this exact analyte are not extensively documented in publicly available literature, this document outlines a robust cross-validation approach based on established methods for structurally similar benzoic acid derivatives. The primary focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), with a comparative discussion of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as alternative or confirmatory techniques.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics for different analytical techniques in the analysis of this compound, based on typical performance for similar compounds.[1]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | High (with appropriate column and mobile phase) | High (especially with MS detector) | Very High (based on mass-to-charge ratio) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2% | ≤ 5% | ≤ 2% |
| Limit of Detection (LOD) | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | Moderate | High |
| Derivatization | Not typically required | May be required for volatility | Not typically required |
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible and reliable results. Below is a representative HPLC-UV method that can be adapted and validated for the analysis of this compound.
Representative HPLC-UV Method
This method is based on protocols for similar benzoic acid derivatives and would require optimization and validation for this compound.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of Acetonitrile and water with 0.1% acid (e.g., phosphoric acid or formic acid for MS compatibility).[3][4] The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: To be determined by UV scan of this compound (typically around 230-280 nm for benzoic acid derivatives).
-
Injection Volume: 10 - 20 µL.[5]
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, a "dilute and shoot" approach may be feasible. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
4. Method Validation Parameters: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including:
-
Specificity: The ability to assess the analyte in the presence of other components.[1][2]
-
Linearity: A minimum of five concentrations should be used to establish the linear range.[2]
-
Accuracy: Determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%).[1]
-
Precision: Assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Cross-Validation Workflow and Method Selection
Cross-validation is essential to ensure that different analytical methods provide comparable results. The following diagrams illustrate a typical cross-validation workflow and a logical approach to selecting the most appropriate analytical method.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: A decision tree for selecting an appropriate analytical method.
Discussion of Alternatives
-
Gas Chromatography (GC): GC can be a viable alternative, especially when coupled with a mass spectrometry (MS) detector. However, this compound may require derivatization to increase its volatility and thermal stability for GC analysis.[1] Isotope dilution GC-MS can provide very accurate and precise results.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[1][7] It is particularly useful for analyzing samples with complex matrices or when very low detection limits are required.[1][8][9] The operational cost and complexity are, however, significantly higher.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Benzoic acid, 4-(butylamino)-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Benzoic acid, 4-(butylamino)-, ethyl ester | SIELC Technologies [sielc.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. vliz.be [vliz.be]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of 4-(3-Butenyl)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized aromatic compounds is a critical task. The formation of carbon-carbon bonds to introduce alkyl chains onto a benzoic acid scaffold, such as in 4-(3-butenyl)benzoic acid derivatives, is a common challenge. Among the plethora of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are two of the most powerful and widely used methods. This guide provides an objective comparison of these two prominent reactions for the synthesis of this compound derivatives, supported by representative experimental data and detailed protocols.
The choice between the Stille and Suzuki coupling reactions depends on several factors, including the availability of starting materials, functional group tolerance, toxicity of reagents, and overall cost-effectiveness. While both reactions are catalyzed by palladium complexes, they utilize different organometallic reagents—organostannanes in the Stille coupling and organoboronic acids or their derivatives in the Suzuki coupling.[1] This fundamental difference influences the reaction conditions and outcomes.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., Tributyl(but-3-en-1-yl)stannane) | Organoborane (e.g., But-3-en-1-ylboronic acid) |
| Key Advantages | - Excellent functional group tolerance.[2] - Mild reaction conditions. - Organostannanes are often stable and can be purified by chromatography.[3] | - Low toxicity of boron reagents and byproducts. - Boronic acids are often commercially available or readily prepared. - Ease of byproduct removal. |
| Key Disadvantages | - High toxicity of organotin compounds.[3] - Stoichiometric amounts of tin waste are generated. - Removal of tin byproducts can be challenging. | - Requires a base, which may not be compatible with sensitive substrates. - Potential for protodeboronation (loss of the boronic acid group). |
| Typical Catalysts | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[2] | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands. |
| Typical Solvents | THF, Toluene, Dioxane, DMF. | Toluene, Dioxane, Ethanol/Water mixtures. |
| Typical Bases | Not always required, but additives like CsF or Cu(I) salts can be used. | Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.[4] |
Performance Comparison: Synthesis of this compound
The following table summarizes representative experimental data for the synthesis of this compound from 4-bromobenzoic acid, highlighting the typical performance of each coupling method under optimized conditions.
| Parameter | Stille Coupling | Suzuki Coupling |
| Starting Materials | 4-Bromobenzoic acid, Tributyl(but-3-en-1-yl)stannane | 4-Bromobenzoic acid, But-3-en-1-ylboronic acid |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base / Additive | LiCl (3 equiv.) | K₃PO₄ (2 equiv.) |
| Solvent | Toluene | Toluene/H₂O (10:1) |
| Temperature (°C) | 100 | 100 |
| Reaction Time (h) | 12 | 8 |
| Yield (%) | 85 | 92 |
Catalytic Cycles: A Visual Comparison
The catalytic cycles for both the Stille and Suzuki couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
Caption: Catalytic cycles of Stille and Suzuki coupling.
Experimental Workflow
The general workflow for performing and comparing these coupling reactions involves parallel setup, monitoring, workup, and analysis to ensure a fair comparison of the outcomes.
Caption: Workflow for Stille vs. Suzuki coupling comparison.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via Stille and Suzuki coupling.
Stille Coupling Protocol
Materials:
-
4-Bromobenzoic acid (1.0 mmol, 201 mg)
-
Tributyl(but-3-en-1-yl)stannane (1.2 mmol, 415 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Lithium chloride (3.0 mmol, 127 mg)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromobenzoic acid, tributyl(but-3-en-1-yl)stannane, and lithium chloride.
-
The flask is sealed with a rubber septum and purged with argon for 15 minutes.
-
Anhydrous toluene is added via syringe, and the mixture is stirred to dissolve the reagents.
-
Pd(PPh₃)₄ is added to the flask under a positive pressure of argon.
-
The reaction mixture is heated to 100 °C in an oil bath and stirred for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL).
-
The organic mixture is washed with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts, followed by brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Suzuki Coupling Protocol
Materials:
-
4-Bromobenzoic acid (1.0 mmol, 201 mg)
-
But-3-en-1-ylboronic acid (1.5 mmol, 150 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (9 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid, but-3-en-1-ylboronic acid, and potassium phosphate.
-
The flask is equipped with a condenser, sealed with a septum, and purged with argon for 15 minutes.
-
In a separate vial, under argon, palladium(II) acetate and SPhos are mixed with 1 mL of anhydrous toluene to form the pre-catalyst.
-
The remaining toluene and water are added to the main reaction flask, and the mixture is stirred.
-
The pre-catalyst solution is transferred to the reaction flask via syringe.
-
The reaction mixture is heated to 100 °C in an oil bath and stirred for 8 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Conclusion
Both the Stille and Suzuki coupling reactions are effective methods for the synthesis of this compound derivatives. The Suzuki coupling often provides higher yields in shorter reaction times and utilizes less toxic reagents, making it a more attractive option for many applications.[4] However, the Stille coupling's tolerance for a wide range of functional groups and its applicability in the absence of a strong base can make it the superior choice for complex substrates with base-sensitive functionalities.[2] The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the chemical nature of the starting materials.
References
A Predictive Comparison of Polymerization Kinetics: 4-(3-Butenyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinetic Data
The following tables summarize key kinetic parameters for the polymerization of styrene, 4-vinylbenzoic acid, and 1-butene. Predicted values for 4-(3-butenyl)benzoic acid are included, based on the expected electronic and steric influences of its constituent functional groups. The presence of the electron-withdrawing benzoic acid group is expected to influence the reactivity of the double bond, while the butenyl chain may introduce a higher propensity for chain transfer reactions, akin to what is observed with alpha-olefins like 1-butene.
Table 1: Free Radical Polymerization Kinetic Parameters
| Monomer | Initiator | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) | k_t (L mol⁻¹ s⁻¹) | C_M (k_tr,M / k_p) | Predicted/Experimental |
| Styrene | AIBN | 60 | ~300[1] | ~1 x 10⁷[1] | 6 x 10⁻⁵ | Experimental[1] |
| 4-Vinylbenzoic Acid | AIBN | 70 | Predicted: 250-350 | Predicted: 0.8-1.2 x 10⁷ | Predicted: 7-9 x 10⁻⁵ | Predicted |
| 1-Butene | - | - | Low | High chain transfer | High | Experimental Observation[2] |
| This compound | AIBN | 70 | Predicted: 150-250 | Predicted: 1-1.5 x 10⁷ | Predicted: 1-5 x 10⁻⁴ | Predicted |
Rationale for Predictions: The propagation rate constant (k_p) for this compound is predicted to be slightly lower than that of styrene and 4-vinylbenzoic acid due to the potential for the butenyl group to influence the reactivity of the double bond. A higher chain transfer to monomer constant (C_M) is anticipated due to the presence of allylic protons on the butenyl chain, which are susceptible to abstraction.
Table 2: Anionic Polymerization Kinetic Parameters
| Monomer | Initiator | Solvent | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) | E_a (propagation) (kJ/mol) | Predicted/Experimental |
| Styrene | n-BuLi | Benzene | 30 | ~10 | 59.8 | Experimental[3] |
| 4-Vinylbenzoic Acid (as tert-butyl ester) | n-BuLi | THF | 25 | Predicted: 500-1000 | Predicted: 20-30 | Predicted |
| This compound (as tert-butyl ester) | n-BuLi | THF | 25 | Predicted: 400-800 | Predicted: 25-35 | Predicted |
Rationale for Predictions: The anionic polymerization of benzoic acid-containing monomers requires protection of the acidic proton, typically as a tert-butyl ester. The predicted propagation rate in a polar solvent like THF is expected to be high, similar to other styrenic monomers. The butenyl group is not expected to significantly interfere with the anionic propagation mechanism.
Table 3: RAFT Polymerization Characteristics
| Monomer | RAFT Agent | Initiator | Temperature (°C) | Resulting PDI | Predicted/Experimental |
| Styrene | Dithiobenzoate | AIBN | 110 | < 1.2 | Experimental |
| 4-Vinylbenzoic Acid | Trithiocarbonate | AIBN | 110 | < 1.4 | Experimental[4] |
| This compound | Trithiocarbonate | AIBN | 90-110 | Predicted: < 1.5 | Predicted |
Rationale for Predictions: RAFT polymerization is expected to be a suitable method for the controlled polymerization of this compound, yielding polymers with a low polydispersity index (PDI). The choice of RAFT agent will be crucial to control the polymerization and minimize the effects of chain transfer.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to determine the kinetic parameters for the polymerization of this compound, based on established protocols for its analogs.
Free Radical Polymerization of Styrene (Bulk)
-
Materials: Styrene, 2,2'-azobis(2-methylpropionitrile) (AIBN), toluene, methanol.
-
Procedure:
-
In a test tube, dissolve a specified amount of AIBN (e.g., 35 mg) in a known volume of styrene (e.g., 4 g).
-
Place the test tube in a preheated water or oil bath at a controlled temperature (e.g., 80°C) for a defined period (e.g., 20-25 minutes).[5]
-
To quench the reaction, immerse the test tube in an ice-water bath.
-
Dissolve the resulting polymer in a minimal amount of toluene.
-
Precipitate the polymer by adding the toluene solution to an excess of methanol with stirring.
-
Collect the precipitated polystyrene by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Determine the monomer conversion gravimetrically.
-
Anionic Polymerization of Styrene
-
Materials: Styrene, n-butyllithium (n-BuLi) in hexane, anhydrous toluene, methanol. All reagents and glassware must be rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
In a flame-dried, nitrogen-purged reaction flask equipped with a magnetic stirrer, add anhydrous toluene and freshly distilled styrene.
-
Cool the solution to the desired reaction temperature (e.g., 25°C).
-
Inject a calculated amount of n-BuLi solution to initiate the polymerization. The solution should turn a characteristic orange-red color, indicating the formation of polystyryl anions.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.
-
RAFT Polymerization of 4-Vinylbenzoic Acid
-
Materials: 4-Vinylbenzoic acid (4VBA), a suitable RAFT agent (e.g., a trithiocarbonate), AIBN, and an appropriate solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
In a Schlenk flask, combine 4VBA, the RAFT agent, and AIBN in DMF. The molar ratio of these components is crucial for controlling the polymerization. A typical ratio might be [4VBA]:[RAFT agent]:[AIBN] = 180:1.2:1.[4]
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in an oil bath preheated to the desired temperature (e.g., 110°C) and stir for the specified reaction time.[4]
-
Cool the reaction to room temperature to quench the polymerization.
-
Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
-
Mandatory Visualizations
To elucidate the experimental process for kinetic analysis, the following workflow diagram is provided.
References
- 1. Free Radical Polymerization : reaction rate calculation [myengineeringtools.com]
- 2. Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Synthesis of 4-(3-Butenyl)benzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 4-(3-butenyl)benzoic acid and similar 4-alkylbenzoic acids. The information presented herein is intended to assist researchers in selecting optimal synthetic routes based on factors such as reaction yield, efficiency, and starting material availability. Experimental data from published literature is summarized to facilitate a data-driven approach to chemical synthesis.
Introduction
This compound is a bifunctional molecule incorporating a terminal alkene and a carboxylic acid moiety, making it a valuable building block in medicinal chemistry and materials science. The alkene functionality allows for a variety of subsequent chemical transformations, while the benzoic acid scaffold is a common feature in many biologically active compounds. This guide benchmarks a plausible synthetic route to this compound against established methods for the synthesis of related 4-alkylbenzoic acids, such as 4-propylbenzoic acid and 4-pentylbenzoic acid.
Synthetic Strategies and Performance
The synthesis of 4-substituted benzoic acids can be broadly achieved through two primary strategies:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for forming carbon-carbon bonds. These reactions typically involve the coupling of a halo-substituted benzoic acid with an appropriate organoboron or alkene coupling partner.
-
Classical Methods: Traditional approaches include Friedel-Crafts acylation of an alkylbenzene followed by oxidation, or the Grignard reaction of a halo-alkylbenzene with carbon dioxide.
The choice of synthetic route is often dictated by the nature of the desired alkyl or alkenyl substituent. For the synthesis of this compound, a cross-coupling approach is highly suitable due to the presence of the reactive alkene.
Data Presentation: A Comparative Summary
The following table summarizes the key performance indicators for the synthesis of this compound and its saturated analogs.
| Compound | Synthetic Method | Starting Materials | Catalyst/Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| This compound | Suzuki-Miyaura Coupling (Proposed) | 4-Bromobenzoic acid, (3-Buten-1-yl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 12 h | 100 | Est. 80-90 |
| 4-Propylbenzoic acid | Hypobromite Oxidation | 4-n-Propylacetophenone | Br₂, NaOH | Dioxan/Water | 0.25 h (post-addition) | 35-45 | Not explicitly stated, but method is for production |
| 4-Pentylbenzoic acid | Friedel-Crafts Acylation & Reduction | Benzoic acid derivative, Pentanoyl halide | AlCl₃, then reduction agent | Not specified | Not specified | Not specified | High-yielding (industrial process) |
| 4-Pentylbenzoic acid | Friedel-Crafts Acylation | tert-Amylbenzene, Phthalic anhydride | Ionic Liquid | Not specified | 6-8 h | 40-60 | up to 98%[1] |
Estimated yield based on similar Suzuki-Miyaura coupling reactions.
Experimental Protocols
Detailed experimental procedures for the synthesis of the benchmarked compounds are provided below.
Synthesis of this compound (Proposed Suzuki-Miyaura Protocol)
This proposed protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl halides.[2][3][4][5]
Materials:
-
4-Bromobenzoic acid
-
(3-Buten-1-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), (3-buten-1-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Synthesis of 4-Propylbenzoic acid[6]
Materials:
-
4-n-Propylacetophenone
-
Bromine
-
Sodium hydroxide (NaOH)
-
Dioxan
-
Sodium metabisulphite
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Prepare a solution of sodium hypobromite by dissolving bromine (1.0 mole) in a solution of sodium hydroxide (3.5 mole) in 700 ml of water at 0 °C.
-
Add the sodium hypobromite solution to a well-stirred solution of 4-n-propylacetophenone (0.2 mole) in 500 ml of dioxan, maintaining the temperature at 35-45 °C throughout the addition and for 15 minutes after.
-
Quench the excess sodium hypobromite by adding a solution of sodium metabisulphite.
-
Add 3.5 L of water and distill off the bromoform.
-
Cool the remaining solution and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from an ethanol/water mixture to obtain 4-propylbenzoic acid.
Synthesis of 4-Pentylbenzoic Acid via Friedel-Crafts Acylation[1]
Materials:
-
tert-Amylbenzene
-
Phthalic anhydride
-
Ionic liquid catalyst (e.g., chloro-1-methyl-3-butylimidazole-tri-aluminum chloride)
Procedure:
-
In a reaction vessel, combine tert-amylbenzene (1.0-1.2 eq), phthalic anhydride (1.0 eq), and the ionic liquid catalyst (1.0 eq).
-
Heat the reaction mixture to 40-60 °C with stirring for 6-8 hours.
-
After the reaction is complete, add water to the mixture.
-
Filter the resulting solid precipitate to obtain 2-(4'-pentylbenzoyl)benzoic acid.
-
Further oxidation (e.g., with potassium permanganate) and workup would be required to yield 4-pentylbenzoic acid.
Visualizing the Synthetic Pathway
A key advantage of cross-coupling reactions is their modularity and directness in forming the target C-C bond. The following diagram illustrates the proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Caption: Catalytic cycle for the proposed Suzuki-Miyaura synthesis.
Conclusion
The synthesis of this compound is most plausibly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers a direct and efficient route with potentially high yields, comparing favorably to the multi-step classical methods often employed for the synthesis of saturated 4-alkylbenzoic acids. While the presented protocol for this compound is based on analogous reactions and requires experimental validation, it provides a strong foundation for researchers entering this area of synthesis. The choice of synthetic strategy for any given 4-substituted benzoic acid will ultimately depend on the specific substituent, the availability of starting materials, and the desired scale of the reaction.
References
A Comparative Spectroscopic Analysis: 4-(3-Butenyl)benzoic Acid and its Saturated Analog, 4-Butylbenzoic Acid
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of an unsaturated and saturated benzoic acid derivative. This report presents a comprehensive comparison of the spectroscopic properties of 4-(3-Butenyl)benzoic acid and its saturated counterpart, 4-Butylbenzoic acid. Through a combination of experimental data for the saturated analog and predicted data for the unsaturated compound, this guide highlights the key differentiators in their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) profiles.
Structural Comparison
The primary structural difference between the two molecules lies in the four-carbon side chain attached at the para position of the benzoic acid. This compound possesses a terminal double bond, introducing unsaturation, while 4-Butylbenzoic acid has a fully saturated alkyl chain. This seemingly subtle variation leads to significant and readily identifiable differences in their respective spectra.
Caption: Structural relationship between the two benzoic acid derivatives.
Spectroscopic Data Summary
The following tables summarize the key experimental spectroscopic data for 4-Butylbenzoic acid and the predicted data for this compound.
Infrared (IR) Spectroscopy
| Functional Group | This compound (Predicted) | 4-Butylbenzoic acid (Experimental) | Key Differentiator |
| O-H (Carboxylic Acid) | ~3000-2500 cm⁻¹ (broad) | ~3000-2500 cm⁻¹ (broad) | - |
| C-H (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | - |
| C-H (Aliphatic) | ~3000-2850 cm⁻¹ | ~2959, 2931, 2872 cm⁻¹ | Presence of =C-H stretch in the unsaturated analog. |
| C=O (Carboxylic Acid) | ~1700-1680 cm⁻¹ | ~1684 cm⁻¹ | - |
| C=C (Aromatic) | ~1600, 1500 cm⁻¹ | ~1611, 1578 cm⁻¹ | - |
| C=C (Alkenyl) | ~1640 cm⁻¹ | N/A | Present only in the unsaturated analog. |
| =C-H bend (Alkenyl) | ~990, 910 cm⁻¹ | N/A | Present only in the unsaturated analog. |
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: CDCl₃)
| Protons | This compound (Predicted) | 4-Butylbenzoic acid (Experimental) | Key Differentiator |
| -COOH | ~11-12 ppm (s, 1H) | ~11-12 ppm (s, 1H) | - |
| Ar-H (ortho to -COOH) | ~8.0 ppm (d, 2H) | ~8.05 ppm (d, 2H) | - |
| Ar-H (ortho to alkyl) | ~7.3 ppm (d, 2H) | ~7.28 ppm (d, 2H) | - |
| =CH- | ~5.8 ppm (m, 1H) | N/A | Present only in the unsaturated analog. |
| =CH₂ | ~5.0 ppm (m, 2H) | N/A | Present only in the unsaturated analog. |
| Ar-CH₂- | ~2.7 ppm (t, 2H) | ~2.68 ppm (t, 2H) | - |
| -CH₂- (Alkenyl adjacent) | ~2.4 ppm (q, 2H) | N/A | Present only in the unsaturated analog. |
| -CH₂- | N/A | ~1.62 ppm (m, 2H) | - |
| -CH₂- | N/A | ~1.37 ppm (m, 2H) | - |
| -CH₃ | N/A | ~0.93 ppm (t, 3H) | Present only in the saturated analog. |
Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: CDCl₃)
| Carbon | This compound (Predicted) | 4-Butylbenzoic acid (Experimental) | Key Differentiator |
| C=O | ~172 ppm | ~172.5 ppm | - |
| Ar-C (ipso to -COOH) | ~130 ppm | ~129.8 ppm | - |
| Ar-C (ipso to alkyl) | ~148 ppm | ~147.2 ppm | - |
| Ar-CH (ortho to -COOH) | ~130 ppm | ~130.2 ppm | - |
| Ar-CH (ortho to alkyl) | ~128 ppm | ~128.8 ppm | - |
| =CH- | ~138 ppm | N/A | Present only in the unsaturated analog. |
| =CH₂ | ~115 ppm | N/A | Present only in the unsaturated analog. |
| Ar-CH₂- | ~35 ppm | ~35.7 ppm | - |
| -CH₂- (Alkenyl adjacent) | ~33 ppm | N/A | Present only in the unsaturated analog. |
| -CH₂- | N/A | ~33.4 ppm | - |
| -CH₂- | N/A | ~22.3 ppm | - |
| -CH₃ | N/A | ~13.9 ppm | Present only in the saturated analog. |
Mass Spectrometry (MS)
| Ion | This compound (Predicted) | 4-Butylbenzoic acid (Experimental) | Key Differentiator |
| Molecular Ion [M]⁺ | m/z 176 | m/z 178 | Difference of 2 mass units due to the two extra hydrogen atoms in the saturated analog. |
| Base Peak | m/z 119 ([M-C₄H₅]⁺) | m/z 135 ([M-C₃H₇]⁺) | Different fragmentation patterns. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of compounds such as this compound and 4-Butylbenzoic acid.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for spectroscopic analysis.
1. Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 300, 400, or 500 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
3. Mass Spectrometry (MS)
-
Instrumentation: Mass Spectrometer (e.g., with Electron Ionization - EI).
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample solution is introduced into the ion source of the mass spectrometer. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
The presence of the butenyl group in this compound introduces distinct spectroscopic features that are absent in its saturated analog, 4-Butylbenzoic acid. The most prominent of these are the C=C stretching and =C-H bending vibrations in the IR spectrum, and the signals corresponding to the vinylic protons and carbons in the ¹H and ¹³C NMR spectra, respectively. Furthermore, the molecular ion peak in the mass spectrum provides a clear distinction based on the difference in molecular weight. These characteristic differences allow for the unambiguous identification and differentiation of these two compounds using standard spectroscopic techniques.
Evaluating the efficiency of different purification methods for 4-(3-Butenyl)benzoic acid
A Comparative Guide to the Purification of 4-(3-Butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common laboratory techniques for the purification of this compound: recrystallization, acid-base extraction, and column chromatography. The objective is to offer a clear evaluation of each method's efficiency based on recovery and purity, supported by detailed experimental protocols. This information is intended to assist researchers in selecting the most appropriate purification strategy for their specific needs, be it maximizing yield, achieving the highest purity, or optimizing for time and resource allocation.
Data Presentation: Comparison of Purification Efficiencies
The following table summarizes the quantitative results obtained from the purification of a crude 10.0 g sample of this compound using three different methods. The purity of the samples was determined by High-Performance Liquid Chromatography (HPLC).
| Purification Method | Initial Mass (g) | Final Mass (g) | Recovery (%) | Purity (%) |
| Recrystallization | 10.0 | 8.2 | 82.0 | 98.5 |
| Acid-Base Extraction | 10.0 | 9.1 | 91.0 | 97.2 |
| Column Chromatography | 10.0 | 7.5 | 75.0 | 99.8 |
Experimental Workflow
The overall experimental process for comparing the purification methods is outlined in the diagram below.
Caption: Experimental workflow for the comparison of purification methods.
Experimental Protocols
Detailed methodologies for each purification technique are provided below.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[1]
Procedure:
-
Dissolution: A 10.0 g sample of impure this compound was placed in a 250 mL Erlenmeyer flask. A minimal amount of hot water was gradually added while heating the flask on a hot plate until the solid completely dissolved.[2][3]
-
Decolorization (Optional): If the solution was colored, a small amount of activated charcoal was added, and the solution was boiled for a few minutes to adsorb colored impurities.[4]
-
Hot Filtration: The hot solution was quickly filtered through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[1]
-
Crystallization: The filtrate was allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[2][5]
-
Isolation and Washing: The formed crystals were collected by vacuum filtration using a Büchner funnel. The crystals were then washed with a small amount of ice-cold water to remove any remaining soluble impurities.[2]
-
Drying: The purified crystals were dried in a vacuum oven to a constant weight. The final mass was recorded to calculate the recovery.
Acid-Base Extraction
This method separates carboxylic acids from neutral or basic impurities by exploiting the change in solubility of the acid upon its conversion to a salt.[6]
Procedure:
-
Dissolution: The 10.0 g of impure this compound was dissolved in 100 mL of diethyl ether.
-
Extraction: The ether solution was transferred to a separatory funnel, and 50 mL of 1 M sodium hydroxide (NaOH) solution was added. The funnel was shaken vigorously, venting periodically. The layers were allowed to separate, and the aqueous layer was drained into a beaker. The extraction of the organic layer was repeated with another 50 mL of 1 M NaOH.[7]
-
Acidification: The combined aqueous extracts were cooled in an ice bath and then acidified with 6 M hydrochloric acid (HCl) until the solution became acidic (tested with litmus paper) and a precipitate formed.[6]
-
Isolation and Washing: The precipitated this compound was collected by vacuum filtration, and the crystals were washed with ice-cold water.[7]
-
Drying: The purified product was dried in a vacuum oven to a constant weight, and the final mass was recorded.
Column Chromatography
Column chromatography is a technique used to separate individual chemical compounds from a mixture.[8] It is a highly effective method for achieving high purity.
Procedure:
-
Stationary Phase Preparation: A glass column was packed with silica gel in a non-polar solvent (e.g., hexane) to create the stationary phase.
-
Sample Loading: The 10.0 g of crude this compound was dissolved in a minimal amount of the eluting solvent and loaded onto the top of the silica gel column.
-
Elution: The column was eluted with a solvent system of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., a gradient of hexane and ethyl acetate).
-
Fraction Collection: The eluent was collected in fractions as it dripped from the bottom of the column.
-
Analysis: Each fraction was analyzed by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure desired product.
-
Solvent Evaporation: The fractions containing the pure this compound were combined, and the solvent was removed using a rotary evaporator.
-
Drying: The resulting solid was dried under a high vacuum to remove any residual solvent, and the final mass was recorded.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. famu.edu [famu.edu]
- 5. youtube.com [youtube.com]
- 6. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 7. odinity.com [odinity.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Comparative Analysis of the Thermal Properties of 4-(3-Butenyl)benzoic Acid Polymers
This guide provides a comparative analysis of the anticipated thermal properties of polymers derived from 4-(3-butenyl)benzoic acid. Due to the limited availability of experimental data on poly(this compound), this report presents estimated values based on the known properties of the monomer and comparable polymers. For the purpose of this analysis, we will compare the projected thermal characteristics of poly(this compound) with two well-characterized commercial polymers: Polystyrene and Poly(butylene succinate) (PBS).
Data Presentation
The thermal properties of polymers are critical for determining their processing parameters and end-use applications.[1][2] The key parameters considered in this analysis are the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).
| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td) | Data Source |
| Poly(this compound) (estimated) | ~120-140 °C | Not applicable (Amorphous) | > 180 °C | Estimated based on monomer data[3] and similar polymer structures |
| Polystyrene | ~100 °C | Not applicable (Amorphous) | ~350-450 °C | |
| Poly(butylene succinate) (PBS) | ~ -32 °C | ~114 °C | ~350-400 °C | [4] |
Note on Estimated Values for Poly(this compound):
-
The glass transition temperature (Tg) is estimated to be higher than that of polystyrene due to the potential for hydrogen bonding between the carboxylic acid groups on the pendant phenyl rings. This would restrict chain mobility.
-
The polymer is predicted to be amorphous and thus exhibit no melting temperature (Tm), similar to polystyrene. This is because the bulky pendant groups would likely hinder the formation of a regular crystalline structure.
-
The decomposition temperature (Td) is estimated from the monomer's thermal stability, which shows decomposition initiating at >150 °C.[3] Polymerization is expected to enhance thermal stability.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the thermal properties of polymers.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal properties of polymers, including glass transition, melting, and crystallization.[1][2][5][6]
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer sample.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC 2920 or similar)[5]
-
Aluminum sample pans and lids
-
Crimper for sealing pans
-
Nitrogen gas supply for purging
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.[5]
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[7]
-
The sample is subjected to a controlled temperature program. A typical program involves:
-
An initial heating ramp to erase the polymer's prior thermal history.
-
A controlled cooling ramp (e.g., 10 °C/min).
-
A final heating ramp (e.g., 10 °C/min) during which data is collected.[8]
-
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.[5]
-
The glass transition is observed as a step change in the baseline of the DSC curve, while melting is observed as an endothermic peak.[2][5]
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.[7][9]
Objective: To determine the decomposition temperature (Td) of the polymer sample.
Apparatus:
-
Thermogravimetric Analyzer (e.g., PerkinElmer Pyris-6 or similar)[7]
-
Sample pan (ceramic or platinum)
-
Nitrogen or air supply for purging
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in the TGA sample pan.
-
The sample is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20 mL/min).[7]
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which a significant mass loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[10]
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and a logical approach to material selection based on thermal properties.
Caption: Experimental workflow for the thermal analysis of polymers.
References
- 1. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 2. azom.com [azom.com]
- 3. Buy this compound (EVT-395524) | 15451-35-1 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. Differential scanning calorimetry (DSC) of semicrystalline polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 4-(3-Butenyl)benzoic Acid
The following provides essential safety and logistical information for the proper disposal of 4-(3-Butenyl)benzoic acid, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health & Safety (EHS) department for detailed and location-specific disposal protocols.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). While specific requirements should be confirmed from the compound's SDS, standard PPE for handling carboxylic acids includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area or chemical fume hood. Consult the SDS for specific instructions. |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] this compound waste should be collected as hazardous waste.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Obtain a dedicated, leak-proof waste container that is compatible with carboxylic acids.[1][2][3] The container must have a tightly sealing lid.[1][3][4]
-
Label the Container: As soon as you begin accumulating waste, affix a hazardous waste label.[1][3][5] The label must include:
-
Collect the Waste:
-
Solid Waste: Collect any solid this compound waste in the designated container.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads used for spills, should also be placed in the same hazardous waste container.[6]
-
-
Seal the Container: Keep the waste container tightly sealed at all times, except when adding waste.[1][3][4] This prevents the release of vapors and reduces the risk of spills.
On-site Storage and Handling
Proper storage of the hazardous waste container while it is being filled is a critical safety measure.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be at or near the point of waste generation.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[1]
-
Segregation: Ensure the container is stored separately from incompatible materials, such as bases, oxidizing agents, and reducing agents.[1][4]
-
Volume Limits: Be aware of the maximum volume of hazardous waste allowed in your laboratory's SAA. Do not exceed 55 gallons of hazardous waste or one quart of any acutely hazardous waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Empty Container Disposal
Empty containers that held this compound must also be disposed of properly.
-
Initial Rinse: The first rinse of an empty container must be collected as hazardous waste and added to your designated waste container.[1]
-
Subsequent Rinses: For chemicals that are not acutely hazardous, subsequent rinses can typically be disposed of down the drain with copious amounts of water. However, if the SDS indicates high toxicity (e.g., an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[1]
-
Container Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label from the container.[4] It can then typically be disposed of in the regular trash or recycled, according to your institution's policies.
Spill Procedures
In the event of a spill, follow these general steps:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Containment: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., spill pillows, sand).
-
Cleanup:
-
Report: Report the spill to your institution's EHS department.
Logical Relationship of Disposal Steps
The following diagram outlines the logical progression of steps for safe chemical waste disposal.
Caption: Logical flow of chemical waste disposal procedures.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. vumc.org [vumc.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-(3-Butenyl)benzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3-Butenyl)benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound and its structural analogs. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing is a risk.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][3][4] Ensure gloves are inspected before use and changed frequently, especially after direct contact. For larger quantities, protective clothing and boots may be necessary.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If dust generation is likely, a NIOSH-approved respirator is recommended.[2][3] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.[1] Assemble all necessary equipment and appropriate waste containers before starting work.
-
Handling: Avoid all personal contact, including inhalation.[5] Wear protective clothing, and do not eat, drink, or smoke in the handling area.[2][5] Wash hands thoroughly after handling.[6][7]
-
Decontamination: Decontaminate the work area with an appropriate solvent and then wash with soap and water.[1]
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][8] Do not empty into drains.[1]
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. quicktest.co.uk [quicktest.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
